molecular formula C9H9N3 B8542416 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine

5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B8542416
M. Wt: 159.19 g/mol
InChI Key: OPYKWUPYURJXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine is a specialized heterocyclic compound that serves as a valuable building block in medicinal chemistry and fragment-based drug discovery (FBDD). Heterocyclic fragments like this are crucial in FBDD for their ability to engage with target proteins through diverse intermolecular interactions and for their potential to be optimized into lead compounds with improved drug-like properties . The pyrazolo[3,4-c]pyridine core is a structurally novel scaffold that can be selectively functionalized at multiple positions, or "growth-vectors," to generate a diverse array of analogues for structure-activity relationship (SAR) studies . Published research on related pyrazolo[3,4-c]pyridine halides demonstrates that this core can be elaborated at the N-1 and N-2 positions via protection-group strategies and alkylation reactions, at the C-3 position through C–H borylation and Suzuki–Miyaura cross-coupling, and at other positions using selective metalation and cross-coupling techniques . The specific cyclopropyl substituent at the 5-position is often incorporated to influence the compound's lipophilicity, metabolic stability, and conformational geometry, which are critical parameters in optimizing pharmacokinetic profiles. This product is intended for use in research laboratories to support the synthesis and development of new therapeutic agents. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C9H9N3/c1-2-6(1)8-3-7-4-11-12-9(7)5-10-8/h3-6H,1-2H2,(H,11,12)

InChI Key

OPYKWUPYURJXKS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C3C(=C2)C=NN3

Origin of Product

United States

Foundational & Exploratory

The Role of 5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine in Factor D Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The alternative complement pathway (AP) is a critical component of the innate immune system, providing a rapid and potent defense against pathogens. However, its dysregulation is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. Complement Factor D, a highly specific serine protease, serves as the rate-limiting enzyme for AP activation, making it a prime therapeutic target. This guide provides an in-depth technical overview of the 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine scaffold as a core structural motif in the development of potent and selective Factor D inhibitors. We will explore the mechanism of Factor D action, the rationale for its inhibition, the role of the pyrazolopyridine core in inhibitor design, and the experimental methodologies used to characterize these compounds.

The Alternative Complement Pathway and the Pivotal Role of Factor D

The complement system, a cornerstone of innate immunity, can be activated through three distinct routes: the classical, lectin, and alternative pathways. The alternative pathway (AP) is unique in its capacity for spontaneous, low-level activation, often referred to as "tick-over," which allows for constant surveillance against foreign invaders.[1]

Factor D is a serine protease that is essential for the activation and amplification of the AP.[2] It circulates in the blood as a mature and active enzyme but possesses an extremely restricted substrate specificity.[3] Its sole known function is to cleave Factor B when it is bound to C3b (or its hydrolyzed form, C3(H2O)), generating the C3 convertase, C3bBb.[3][4] This C3 convertase then cleaves more C3 into C3a (an anaphylatoxin) and C3b, leading to a powerful amplification loop that deposits large quantities of C3b on target surfaces, marking them for destruction.[3][4]

Given that Factor D is the rate-limiting enzyme of this amplification loop, its inhibition offers a strategic approach to selectively downregulate the AP without completely shutting down the other complement pathways, which are crucial for immune defense.[1][5] This targeted modulation is highly desirable for treating diseases driven by excessive AP activation, such as paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and age-related macular degeneration (AMD).[6][7]

The Mechanism of Factor D Action

Factor D's activity is tightly regulated by a unique structural feature: a self-inhibitory loop that restricts access to its active site.[4][8] The enzyme only becomes fully active upon binding to the C3bB complex. This interaction induces a conformational change in Factor D, allowing it to cleave Factor B and initiate the amplification cascade.[8][9]

FactorD_Activation C3b C3b C3bB C3bB Complex C3b->C3bB FactorB Factor B FactorB->C3bB FactorD_inactive Factor D (Inactive) FactorD_active Factor D (Active) FactorD_inactive->FactorD_active Conformational Change C3_Convertase C3 Convertase (C3bBb) C3bB->C3_Convertase Cleavage by Active Factor D Ba Ba Fragment C3_Convertase->Ba Releases

Figure 1: Factor D activation and C3 convertase formation.

The 5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine Scaffold in Factor D Inhibition

The development of small-molecule inhibitors of Factor D has been a significant focus of medicinal chemistry efforts.[8] The 1H-pyrazolo[3,4-c]pyridine core is a bicyclic heterocyclic system that has proven to be a valuable scaffold for designing potent and selective enzyme inhibitors, including for kinases and other targets.[10][11] The fusion of a pyrazole and a pyridine ring creates a rigid structure with specific electronic properties and hydrogen bonding capabilities that can be exploited for targeted drug design.[12]

The addition of a cyclopropyl group at the 5-position of the pyrazole ring introduces a small, rigid, and lipophilic substituent. This can enhance binding affinity through favorable hydrophobic interactions within the enzyme's active site and can also improve metabolic stability and other pharmacokinetic properties. While the public literature does not extensively detail the specific compound "5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine" as a Factor D inhibitor, the constituent parts of this chemical name are found in various potent inhibitors of different enzymes. For example, pyrazolo[3,4-d]pyrimidine derivatives have been investigated as kinase inhibitors for treating liver fibrosis and as potential plant antivirals.[13][14] The broader class of pyrazolopyridines has shown a wide range of biological activities, including antiviral and anticancer effects.[11][15]

The rationale for using the 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine scaffold in Factor D inhibitor design likely stems from its ability to present key pharmacophoric features in a spatially defined manner to interact with the active site of Factor D.

Inhibitor_Mechanism cluster_0 Inhibition cluster_1 Normal Function FactorD Factor D Active Site NoCleavage Factor B Cleavage BLOCKED FactorD->NoCleavage Cannot bind/cleave Factor B Inhibitor 5-cyclopropyl-1H- pyrazolo[3,4-c]pyridine -based Inhibitor Inhibitor->FactorD Binds FactorB_Substrate Factor B (in C3bB)

Figure 2: Mechanism of Factor D inhibition by a small molecule.

Experimental Protocols for Characterizing Factor D Inhibitors

A robust and multi-faceted approach is required to fully characterize the activity and properties of a novel Factor D inhibitor. The following protocols represent a standard workflow in the field.

Biochemical Assays for Factor D Proteolytic Activity

The initial assessment of a potential inhibitor involves measuring its direct effect on the enzymatic activity of Factor D.

3.1.1. Thioester Substrate Assay

This assay utilizes a small, synthetic thioester substrate, such as Z-Lys-SBzl, which can be cleaved by Factor D. While not the natural substrate, it provides a convenient and high-throughput method for initial screening and determination of IC50 values.[16]

Step-by-Step Methodology:

  • Prepare a solution of purified human Factor D at a concentration of approximately 80 nM.

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the Factor D solution to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the Z-Lys-SBzl substrate.

  • Monitor the cleavage of the thioester bond, which releases a product that can be detected spectrophotometrically.

  • Calculate the rate of reaction at each inhibitor concentration and determine the IC50 value.

3.1.2. Natural Substrate Assay

This assay more closely mimics the physiological conditions by using the natural substrate of Factor D, the C3bB complex.[16][17]

Step-by-Step Methodology:

  • Prepare a solution of purified human Factor D at a low nanomolar concentration (e.g., 0.8 nM).

  • Combine purified C3b and Factor B in the presence of Mg2+ to form the C3bB complex.

  • In a suitable assay plate, add the test inhibitor at various concentrations.

  • Add the Factor D solution and incubate.

  • Initiate the reaction by adding the pre-formed C3bB complex.

  • The cleavage of Factor B results in the formation of the C3bBb complex and the release of the Ba fragment. The formation of C3bBb can be measured using various methods, such as an ELISA that detects a neoepitope on the Bb fragment.

  • Determine the IC50 value based on the inhibition of C3bBb formation.

Cell-Based Hemolytic Assays

Hemolytic assays are crucial for determining the functional consequence of Factor D inhibition in a more complex biological matrix like serum.

3.2.1. Alternative Pathway (AP) Hemolytic Assay

This assay measures the ability of the AP in human serum to lyse rabbit erythrocytes, which are potent activators of the human AP.[17]

Step-by-Step Methodology:

  • Prepare a suspension of rabbit erythrocytes.

  • In a 96-well plate, add the test compound at various concentrations to normal human serum (typically at a final concentration of 8-10%) in a buffer containing Mg-EGTA (to chelate Ca2+ and block the classical pathway).

  • Add the rabbit erythrocyte suspension to the wells.

  • Incubate the plate at 37°C for a set time (e.g., 30 minutes) to allow for complement-mediated lysis.

  • Centrifuge the plate to pellet the remaining intact cells.

  • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412 nm.

  • Calculate the percentage of hemolysis relative to a 100% lysis control (water) and a 0% lysis control (buffer).

  • Determine the EC50 value, which is the concentration of the inhibitor that reduces hemolysis by 50%.

3.2.2. Modified Ham Test for PNH and aHUS Models

For disease-specific models like PNH and atypical hemolytic uremic syndrome (aHUS), the modified Ham test is employed. This assay uses PIGA-null cells, which lack GPI-anchored complement regulatory proteins (CD55 and CD59), making them highly susceptible to AP-mediated lysis.[16][18]

Step-by-Step Methodology:

  • Culture a PIGA-null cell line.

  • Obtain serum from PNH or aHUS patients, or use acidified normal human serum.

  • In a 96-well plate, serially dilute the test inhibitor in the patient or acidified serum.

  • Add the PIGA-null cells to the wells.

  • Incubate at 37°C for a specified duration.

  • Assess cell viability or lysis using a suitable method, such as flow cytometry or a colorimetric assay.

  • Determine the concentration of the inhibitor required to protect the cells from complement-mediated killing.[18]

Workflow Visualization

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Functional Assays Thioester Thioester Substrate Assay (High-Throughput Screen) NaturalSubstrate Natural Substrate Assay (Physiological Relevance) Thioester->NaturalSubstrate Confirms On-Target Activity AP_Hemolysis AP Hemolytic Assay (Serum Function) NaturalSubstrate->AP_Hemolysis Translates to Functional Inhibition Ham_Test Modified Ham Test (Disease Model) AP_Hemolysis->Ham_Test Validates in Disease Context

Figure 3: A typical experimental workflow for characterizing Factor D inhibitors.

Therapeutic Potential and Future Directions

The development of orally bioavailable small-molecule inhibitors of Factor D, such as those built upon scaffolds like 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine, represents a significant advancement in the treatment of complement-mediated diseases.[2][6] These inhibitors offer the potential for at-home administration, improving patient convenience and quality of life compared to intravenously administered antibody therapies.[18]

Clinical trials with oral Factor D inhibitors like danicopan and vemircopan have shown promising results in treating conditions such as PNH.[19] The targeted inhibition of the AP amplification loop has been shown to control both intravascular and extravascular hemolysis, addressing an unmet need for patients on C5 inhibitor therapy.[5][19]

Future research will likely focus on optimizing the selectivity and pharmacokinetic profiles of these inhibitors to minimize off-target effects and improve dosing regimens. Furthermore, the therapeutic application of Factor D inhibitors is being explored in a growing list of diseases where AP dysregulation is a key driver of pathology, including various kidney diseases and ophthalmic conditions.[1][20] The continued exploration of novel chemical scaffolds, such as the 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine core, will be instrumental in developing the next generation of complement-modulating therapies.

Quantitative Data Summary

Assay TypeKey ParameterTypical Value Range for Potent InhibitorsReference
Biochemical Assays
Thioester Substrate AssayIC50Low nM to µM[16]
Natural Substrate AssayIC50Low nM[16][17]
Cell-Based Assays
AP Hemolytic AssayEC50< 100 nM[17]
Modified Ham Test (PNH/aHUS)% InhibitionSignificant at sub-micromolar concentrations[16][18]

References

  • Creative Biolabs. Complement Factor D.

  • Barratt, J., & Weitz, I. (2021). Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway. Frontiers in Immunology, 12, 712572.

  • Barratt, J., & Weitz, I. (2021). Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway. PMC.

  • Wikipedia. Factor D.

  • Complement Technology, Inc. Factor D.

  • Agrios, K. A., & Lambris, J. D. (2022). Novel Insights into Factor D Inhibition. PMC - NIH.

  • Yuan, X., et al. (2017). Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome. PMC.

  • Podos, S. D., et al. (2020). Discovery and Development of the Oral Complement Factor D Inhibitor Danicopan (ACH-4471). Bentham Science Publisher.

  • Ma, L., et al. (2019). Design, Synthesis, and Preclinical Characterization of Selective Factor D Inhibitors Targeting the Alternative Complement Pathway. Journal of Medicinal Chemistry, 62(9), 4598-4613.

  • Shaughnessy, L. (2014). Inhibitors of Factor D May Provide a Treatment for Age-Related Macular Degeneration. ACS Medicinal Chemistry Letters.

  • Patsnap Synapse. What are the therapeutic candidates targeting CFD?

  • Huang, M., et al. (2025). First-in-Class Clinically Investigated Oral Factor D Inhibitors for the Treatment of Complement-Mediated Diseases. PubMed.

  • Creative Biolabs. Complement Factor D Functional Test.

  • Yuan, X., et al. (2017). Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome. Haematologica, 102(3), 466-475.

  • Thanassi, J. A., et al. (2014). Novel Small-Molecule Inhibitors Targeting Complement Factor D for Therapy of Paroxysmal Nocturnal Hemoglobinuria. Blood, 124(21), 2097.

  • Gavriilaki, E., et al. (2015). Inhibition of Complement Pathway by Small Molecule Factor D Inhibitors in PNH and aHUS: A Therapeutic Breakthrough. Patsnap Synapse.

  • Sigma-Aldrich. 3-Amino-5-cyclopropyl-1H-pyrazole.

  • TCI Chemicals. 5-Cyclopropyl-1H-pyrazol-3-amine.

  • PubChem. 1H-Pyrazolo[3,4-c]pyridine.

  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU.

  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.

  • Ghobrial, D. K., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PMC.

  • Al-Warhi, T., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC.

  • Mojzych, M., & Karczmarzyk, Z. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][4][5][9]triazine Derivatives. MDPI.

  • Liu, Z., et al. (2024). Plant antiviral compounds containing pyrazolo [3,4-d] pyrimidine based on the systemin receptor model. Arabian Journal of Chemistry, 17(5), 105786.

  • de Paula, C. B. V., et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. PMC.

Sources

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Patent Landscape of 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine core is an emerging privileged scaffold in medicinal chemistry, attracting significant attention for its potential to yield potent and selective inhibitors of key biological targets. This guide provides an in-depth analysis of the patent landscape surrounding this specific chemical entity, offering insights into the major players, therapeutic applications, and the evolving understanding of its structure-activity relationships (SAR).

The 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine Core: A Structurally-Rich Foundation for Drug Discovery

The pyrazolo[3,4-c]pyridine ring system, an isostere of purine, presents a versatile framework for interacting with various biological targets. The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment, conducive to forming specific interactions within the binding sites of enzymes, particularly kinases. The introduction of a cyclopropyl group at the 5-position further refines the molecule's properties. This small, rigid, and lipophilic moiety can enhance binding affinity, improve metabolic stability, and influence the overall conformation of the molecule, thereby contributing to both potency and selectivity.

The Patented Therapeutic Landscape: Targeting Key Regulators in Human Disease

The patent literature reveals a burgeoning interest in 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine derivatives, primarily driven by their potential as kinase inhibitors in oncology and inflammatory diseases.

Dominant Players and Their Focus

A prominent player in this space is Incyte Corporation , which has filed several patents for pyrazolopyridine compounds as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) for the treatment of cancer.[1][2][3] HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy for enhancing anti-tumor immunity. While their patents often claim a broad genus of pyrazolopyridine derivatives, the 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine scaffold is encompassed within their claimed chemical space.

Other major pharmaceutical companies have also shown interest in the broader pyrazolopyridine scaffold, indicating a wider therapeutic potential. These include investigations into inhibitors for Cyclin-Dependent Kinases (CDKs), RAF kinase, and Phosphodiesterase 4 (PDE4), suggesting applications beyond oncology into areas such as neurodegenerative and inflammatory disorders.[4][5][6]

Key Therapeutic Targets and Indications

The primary therapeutic focus for inhibitors based on the pyrazolo[3,4-c]pyridine core, including the 5-cyclopropyl variant, is kinase inhibition . Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

The following table summarizes the key patented therapeutic applications for the broader class of pyrazolopyridine inhibitors, with the understanding that the 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine core is a relevant component of this landscape.

Therapeutic TargetPrimary Indication(s)Key Patent Assignees (Illustrative)
HPK1 Cancer (Immunotherapy)Incyte Corporation[1][2][3]
Kinases (general) Cancer, Neurodegenerative Diseases, Inflammatory DiseasesVarious
RAF Kinase Cancer(Generic Mention in Broader Patents)[4]
CDKs Cancer(Generic Mention in Broader Patents)[5]
PDE4 Inflammatory Diseases(Generic Mention in Broader Patents)[6]

Deconstructing the Patented Chemical Space: A Look at Structure-Activity Relationships

While specific SAR data for the 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine core is often embedded within broader patent claims, analysis of related pyrazolopyridine inhibitors allows for the extrapolation of key structural insights.

The general structure of these inhibitors typically consists of the core scaffold, with various substituents at other positions to modulate potency, selectivity, and pharmacokinetic properties. The diagram below illustrates the key points of diversification on the pyrazolo[3,4-c]pyridine ring.

Figure 1. Key points of diversification on the 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine scaffold.

Based on the analysis of broader pyrazolopyridine patent literature, the following general SAR trends can be inferred:

  • N1-Position (R1): Substitution at this position is often used to modulate physicochemical properties such as solubility and permeability, which are critical for oral bioavailability. Small alkyl or substituted alkyl groups are common.

  • C3-Position (R3): This position is frequently involved in key interactions with the target protein, often forming hydrogen bonds or occupying a critical pocket in the binding site. A variety of aromatic and heteroaromatic groups are often explored here.

  • C7-Position (R7): Modifications at this position can be used to fine-tune selectivity and potency. Different functional groups can be introduced to probe for additional interactions with the target or to block unwanted off-target interactions.

A Representative Synthetic Pathway to the 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine Core

While specific synthetic routes for the 5-cyclopropyl derivative are not always explicitly detailed in patents, a plausible and efficient synthesis can be constructed based on established methodologies for related pyrazolo[3,4-c]pyridines. The following workflow is a representative protocol, drawing from literature precedents on the synthesis and functionalization of 5-halo-1H-pyrazolo[3,4-c]pyridines.[7][8]

Synthesis_Workflow start Substituted 3-amino-4-picoline step1 Nitrosative Cyclization start->step1 NaNO2, Ac2O step2 Formation of 5-halo-1H-pyrazolo[3,4-c]pyridine step1->step2 Rearrangement step3 Suzuki or Stille Coupling step2->step3 Cyclopropylboronic acid or cyclopropylstannane, Pd catalyst end 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine step3->end

Figure 2. Representative synthetic workflow for the 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine core.

Experimental Protocol:

Step 1: Nitrosative Cyclization of a Substituted 3-amino-4-picoline

  • To a solution of the starting 3-amino-4-picoline derivative in a suitable solvent (e.g., dichloromethane), add acetic anhydride.

  • Cool the mixture to 0 °C and add sodium nitrite portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the crude N-nitroso intermediate.

Step 2: Formation of the 5-halo-1H-pyrazolo[3,4-c]pyridine

  • The crude N-nitroso intermediate is subjected to thermal or acid-catalyzed rearrangement and cyclization to form the pyrazolo[3,4-c]pyridine ring system. The choice of conditions will depend on the specific substituents on the starting picoline. For example, heating in a high-boiling solvent or treatment with a strong acid can effect the transformation. This step typically introduces a halogen at the 5-position, which serves as a handle for further functionalization.

Step 3: Cross-Coupling to Introduce the Cyclopropyl Group

  • To a solution of the 5-halo-1H-pyrazolo[3,4-c]pyridine in a suitable solvent (e.g., dioxane/water), add cyclopropylboronic acid (for Suzuki coupling) or a cyclopropylstannane derivative (for Stille coupling).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃ for Suzuki coupling).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine.

Future Outlook and Opportunities

The patent landscape for 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine inhibitors is still in its early stages but shows immense promise. The focus on HPK1 by Incyte Corporation highlights the potential of this scaffold in the burgeoning field of immuno-oncology. As our understanding of the biological roles of various kinases continues to expand, it is highly probable that this versatile core will be explored for the inhibition of other kinase targets implicated in a range of diseases.

Future patent filings are likely to focus on:

  • Novel substitutions at the N1, C3, and C7 positions to optimize potency, selectivity, and drug-like properties.

  • Exploration of new therapeutic areas beyond oncology, such as autoimmune diseases, neuroinflammation, and metabolic disorders.

  • Development of more efficient and scalable synthetic routes to facilitate the large-scale production of drug candidates.

For researchers and drug development professionals, the 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine scaffold represents a fertile ground for the discovery of next-generation targeted therapies. A thorough understanding of the existing patent landscape is crucial for navigating this exciting and competitive field.

References

  • PE20091623A1 - 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS - Google Patents.
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Medicinal Chemistry. Available at: [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15, 1452-1470. Available at: [Link]

  • Patents Assigned to Incyte Corporation. Justia Patents. Available at: [Link]

  • WO2025062334 - 4-((5-(3-(4-(PYRIDIN-2-YL)CYCLOPENTYL)-1 H-PYRAZOL-3-YL)AMINO)-BENZENESULFONAMIDE DERIVATIVES AND SIMILAR COMPOUNDS AS CDK INHIBITORS FOR THE TREATMENT OF CANCER - WIPO Patentscope. Available at: [Link]

  • Lim, H., et al. (2016). Discovery of 1-(1 H-Pyrazolo [4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(13), 6501-6511. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Infectious Diseases, 6(2), 273-289. Available at: [Link]

  • US7709497B2 - Pyrazolo[3,4-b]pyridine compound, and its use as a PDE4 inhibitor - Google Patents.
  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 10.4236/ojmc.2012.23010. Available at: [Link]

  • Pyrazolopyridine compounds and uses thereof - Patent US-11795166-B2 - PubChem. Available at: [Link]

  • Abdelhamid, A. O., et al. (2012). Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. European Journal of Chemistry, 3(2), 129-137. Available at: [Link]

  • El-Hallouty, S. M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3959. Available at: [Link]

  • Dawidowski, M., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. Available at: [Link]

  • Abo-Kamar, A. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 1-20. Available at: [Link]

  • Chen, Y., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. Available at: [Link]

  • Compound 16(Incyte) - Drug Targets, Indications, Patents - Patsnap Synapse. Available at: [Link]

  • WO2018049152A8 - Pyrazolopyrimidine derivatives as hpk1 modulators and uses thereof for the treatment of cancer - Google Patents.
  • Schenkel, L. B., et al. (2012). Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry, 55(21), 9327-9340. Available at: [Link]

  • Kwiecień, H., & Girek, T. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(18), 5556. Available at: [Link]

  • IncytePatents | PatentGuru. Available at: [Link]

  • Gaikwad, N. D., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Available at: [Link]

  • Kumar, A., & Kumar, R. (2017). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 48(32). Available at: [Link]

  • Kwiecień, H., & Girek, T. (2020). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Molecules, 25(15), 3369. Available at: [Link]

  • Almansa, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

  • Wang, Z., et al. (2010). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Tetrahedron Letters, 51(2), 339-342. Available at: [Link]

  • Clark, B. A. J., et al. (1981). Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 125-131. Available at: [Link]

  • Dyachenko, V. D., et al. (2017). Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. Chemistry of Heterocyclic Compounds, 53(9), 1026-1032. Available at: [Link]

Sources

Methodological & Application

Protocol for diazotization ring closure of aminopyridines to pyrazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indazoles and purines in kinase inhibitors (e.g., substituted 1H-pyrazolo[4,3-b]pyridines). While multiple synthetic routes exist, the diazotization-mediated intramolecular cyclization (often termed the pyridine-Jacobson synthesis) remains one of the most direct methods to construct the pyrazole core from ortho-alkyl aminopyridines.

This guide details the protocols for converting 3-amino-2-methylpyridines into 1H-pyrazolo[4,3-b]pyridines and 3-amino-4-methylpyridines into 1H-pyrazolo[4,3-c]pyridines . Unlike standard azo-coupling, this transformation requires the diazonium electrophile to attack a neighboring


 carbon center, a reaction that competes kinetically with hydrolysis (phenol formation) and azo-coupling.
Core Transformation

The protocols below focus on the following generic transformation:



Mechanistic Logic & Critical Parameters[1][2][3]

The success of this ring closure depends on the stability of the diazonium intermediate and the acidity of the


-protons on the adjacent alkyl group.
The Mechanism[1][4][5]
  • Diazotization: The primary amine reacts with nitrosonium ion (

    
    ) to form the diazonium salt.[1]
    
  • Equilibrium: The diazonium cation is in equilibrium with the covalent diazo-hydroxide and diazo-acetate forms.

  • C-H Activation: Intramolecular electrophilic attack occurs on the ortho-methyl group. This step often requires the tautomerization of the methyl group or base-assisted deprotonation to form a reactive nucleophile (enamine-like character of the picoline system).

  • Cyclization & Aromatization: The N-C bond forms, followed by proton loss to restore aromaticity.

DiazotizationMechanism Start 3-Amino-2-methylpyridine Nitroso N-Nitroso Intermediate Start->Nitroso NaNO2/H+ Diazonium Diazonium Salt (Electrophile) Nitroso->Diazonium -H2O Tautomer Methylene Tautomer (Nucleophile) Diazonium->Tautomer Equilibrium (Slow) Hydrolysis 3-Hydroxypyridine (Side Product) Diazonium->Hydrolysis +H2O, Heat Cyclized 3H-Indazole derivative Tautomer->Cyclized Intramolecular Attack Product 1H-Pyrazolo[4,3-b]pyridine Cyclized->Product 1,5-H Shift Aromatization

Figure 1: Mechanistic pathway for the cyclization of 3-amino-2-methylpyridine. Note the critical competition between cyclization and hydrolysis.

Experimental Protocols

Method A: Classical Aqueous-Acidic Cyclization (Standard)

Best for: Simple, hydrophilic substrates with no acid-sensitive groups.

Reagents:

  • Substrate: 3-Amino-2-methylpyridine (1.0 equiv)

  • Sodium Nitrite (NaNO

    
    ): 1.1–1.2 equiv
    
  • Acid: Glacial Acetic Acid (AcOH) or 6M HCl

  • Solvent: Water

Protocol:

  • Dissolution: Dissolve 10 mmol of the aminopyridine in 20 mL of 6M HCl (or AcOH/H

    
    O mixture) in a round-bottom flask.
    
  • Cooling: Cool the solution to 0–5 °C using an ice-salt bath. Critical: Temperature control is vital to prevent premature decomposition.

  • Diazotization: Dropwise add a solution of NaNO

    
     (11 mmol in 5 mL H
    
    
    
    O) over 15 minutes. Maintain internal temperature
    
    
    °C.
    • IPC (In-Process Control): Test reaction mixture with Starch-Iodide paper. Immediate blue/black color confirms excess nitrous acid.

  • Aging: Stir at 0 °C for 30–60 minutes.

  • Cyclization (The "Jacobson" Step): Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12–24 hours.

    • Note: Some substrates require gentle heating (40–50 °C) to overcome the activation energy for the C-H insertion, but this increases hydrolysis risk.

  • Isolation: Neutralize the solution carefully with solid Na

    
    CO
    
    
    
    or concentrated NH
    
    
    OH to pH 8–9. The product typically precipitates. Filter, wash with cold water, and dry.[2][3]
Method B: Phase-Transfer Catalyzed (PTC) Cyclization (High Precision)

Best for: Lipophilic substrates, acid-sensitive compounds, and maximizing yield by suppressing hydrolysis.

Concept: This method utilizes a "masked" nitrite (isoamyl nitrite) or phase-transfer of the diazonium salt into an organic layer (e.g., chloroform/benzene) using 18-crown-6. This excludes water, preventing phenol formation.

Reagents:

  • Substrate: 3-Amino-2-methylpyridine derivative (1.0 equiv)

  • Diazotization Agent: Isoamyl nitrite (1.2 equiv) or t-Butyl nitrite

  • Catalyst: 18-Crown-6 (0.05–0.1 equiv) or Tetrabutylammonium bromide (TBAB)

  • Acid Source: Acetic Anhydride (Ac

    
    O) (2.0 equiv) – Promotes N-acetylation which often facilitates the specific "Jacobson" mechanism.
    
  • Solvent: Anhydrous Benzene, Toluene, or MeTHF (Greener alternative).

Protocol:

  • Preparation: In a flame-dried flask under N

    
    , dissolve 5 mmol of substrate and 0.1 equiv of 18-crown-6 in 20 mL of anhydrous Toluene (or MeTHF).
    
  • Activation: Add 2.0 equiv of Acetic Anhydride. Stir for 10 minutes.

  • Diazotization: Add 1.2 equiv of Isoamyl nitrite dropwise at room temperature.

  • Reaction: Heat the mixture to 75–80 °C.

    • Observation: Evolution of N

      
       gas is usually not observed here; instead, the diazonium species rearranges. If N
      
      
      
      evolves vigorously, you are likely decomposing the diazonium without cyclization.
  • Monitoring: Monitor by TLC/LCMS for the disappearance of the N-acetyl intermediate.

  • Workup: Evaporate solvent. Hydrolyze the N-acetyl group (if retained on the pyrazole nitrogen) using 2M NaOH/MeOH if the free NH is desired.

Comparison of Methods

FeatureMethod A: Aqueous AcidicMethod B: Phase Transfer / Organic
Primary Risk Hydrolysis to pyridinols (Phenols)Polymerization / Tarry byproducts
Yield (Typical) 40–60%65–85%
Substrate Scope Simple alkyl-aminopyridinesComplex, lipophilic, acid-sensitive
Safety Moderate (Nitrous fumes)High (Flammable solvents + Nitrites)
Key Reagent NaNO

/ HCl
Isoamyl Nitrite / 18-Crown-6

Safety & Hazard Control (Self-Validating System)

CRITICAL WARNING: Diazonium salts are potential explosives.[4][3][5][6][7]

  • Isolation Limit: Never isolate more than 0.75 mmol of a dry diazonium salt. In these protocols, the diazonium is generated in situ and consumed, which is safer.

  • Thermal Runaway: If the reaction mixture foams or temperature spikes during nitrite addition, STOP addition immediately and cool.

  • Material Compatibility: Do not use metal spatulas with dry diazonium salts (shock sensitivity).[4][5][6][7] Use Teflon or wood.

In-Process Control (IPC) Workflow:

  • Starch-Iodide Test: Validates active nitrosating species.

  • Beta-Naphthol Test: Take an aliquot of the reaction mixture, add to an alkaline solution of

    
    -naphthol. A bright orange/red precipitate indicates the presence of unreacted diazonium salt. The reaction is complete only when this test becomes negative (or weak) AND the product peak appears on LCMS.
    

Visual Workflow for Method Selection

MethodSelection Input Substrate: Ortho-Alkyl Aminopyridine Solubility Is substrate water soluble? Input->Solubility Aqueous Method A: Aqueous/Acidic (NaNO2, HCl) Solubility->Aqueous Yes Organic Method B: Phase Transfer/Organic (Isoamyl Nitrite, 18-Crown-6) Solubility->Organic No / Acid Sensitive PurificationA Precipitation & Neutralization Aqueous->PurificationA PurificationB Solvent Evap & Chromatography Organic->PurificationB

Figure 2: Decision tree for selecting the optimal diazotization protocol.

References

  • Virányi, A. et al. (2023). "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles." International Journal of Molecular Sciences.

  • Zollinger, H. (1996).[5][7] Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers. (Standard text on Diazonium safety and kinetics).

  • BenchChem Application Note. (2025). "Reactive Chemical Hazards of Diazonium Salts."

  • Stanovnik, B. et al. (1991). "The synthesis of pyrazolo[4,3-b]pyridines." Journal of Heterocyclic Chemistry.
  • NOAA Chemical Datasheet. "Diazonium Salts."

Sources

Functionalization of N1 position in 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of N1 Position in 5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine

Introduction & Scaffold Significance

The 1H-pyrazolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for purines in kinase inhibitors (e.g., JAK, CDK, and various tyrosine kinases). The specific derivative 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine incorporates a cyclopropyl moiety at the C5 position. This modification is strategically valuable: it enhances metabolic stability by blocking the C5 oxidation site while increasing lipophilicity and improving hydrophobic interactions within the ATP-binding pocket of target proteins.

However, the functionalization of this scaffold presents a classic heterocyclic challenge: Tautomeric Regioselectivity . The pyrazole ring possesses two nucleophilic nitrogens (N1 and N2). While N1-alkylation is generally thermodynamically preferred, N2-alkylation is a persistent competitive pathway that complicates purification and yield.

This application note provides field-proven protocols to selectively functionalize the N1 position, ensuring high regioisomeric purity and reproducibility.

Structural Analysis & Regioselectivity Logic

Understanding the electronic environment is prerequisite to successful synthesis.

  • The Scaffold: 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine.

  • The Challenge: The N1-H tautomer is typically more stable (aromaticity preservation), but the N2 nitrogen often retains significant nucleophilicity.

  • Steric Influence: The cyclopropyl group at C5 is located on the pyridine ring. In the [3,4-c] fusion, C5 is distinct from the pyrazole nitrogens. However, the "lower" part of the pyridine ring (C7) is adjacent to N1.

    • N1-Attack: Proximal to C7-H.

    • N2-Attack: Proximal to C3-H.

    • Note: Unlike [3,4-b] systems where pyridine nitrogen lone pairs can repel incoming electrophiles at N1, the [3,4-c] system places the pyridine nitrogen (N6) away from the N1 site, generally making N1 access more favorable than in [3,4-b] isomers.

Diagram 1: Reaction Landscape & Regioselectivity Vectors

ReactionLandscape SM 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine (Starting Material) Tautomer Tautomeric Equilibrium (N1-H vs N2-H) SM->Tautomer Alkylation Protocol A: Base-Mediated Alkylation (Cs2CO3/DMF) Tautomer->Alkylation Alkyl Halides Mitsunobu Protocol B: Mitsunobu Reaction (DIAD/PPh3) Tautomer->Mitsunobu Alcohols Arylation Protocol C: Chan-Lam / Buchwald (Cu or Pd Cat.) Tautomer->Arylation Aryl Boronic Acids/Halides N1_Product N1-Product (Major) Thermodynamic Alkylation->N1_Product Preferred (4:1 to >10:1) N2_Product N2-Product (Minor) Kinetic/Steric Alkylation->N2_Product Impurity Mitsunobu->N1_Product Sterics Permitting Mitsunobu->N2_Product If C7 hindered Arylation->N1_Product Ligand Control

Caption: Reaction vectors for 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine. N1 functionalization is the primary objective, with N2 serving as the principal impurity.

Experimental Protocols

Protocol A: Standard N1-Alkylation (Base-Mediated)

Best for: Primary alkyl halides, benzyl halides.

Mechanistic Insight: Cesium carbonate (


) is preferred over Sodium Hydride (

) for regioselectivity.

creates a "naked" anion that is highly reactive and less selective (often yielding 1:1 mixtures).

in DMF allows for thermodynamic equilibration, favoring the more stable N1-substituted product.

Materials:

  • Substrate: 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine (1.0 eq)

  • Electrophile: Alkyl Bromide/Iodide (1.2 eq)

  • Base:

    
     (2.0 eq)
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with the substrate and anhydrous DMF under

    
     atmosphere.
    
  • Base Addition: Add

    
     in one portion. Stir at Room Temperature (RT) for 15 minutes to deprotonate.
    
  • Electrophile Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Optimization: If conversion is slow, heat to 50°C. Avoid temperatures >80°C to prevent degradation or N2-isomer enrichment.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH). N1 isomers typically elute after N2 isomers (N2 is less polar due to lone pair shielding).

Expected Ratio: N1:N2 ~ 6:1 to 10:1.

Protocol B: Mitsunobu Reaction

Best for: Secondary alcohols, complex side chains where halides are unstable.

Materials:

  • Substrate (1.0 eq)[1]

  • Alcohol (R-OH) (1.5 eq)

  • Polymer-supported Triphenylphosphine (

    
    ) or 
    
    
    
    (1.5 eq)
  • DIAD or DTAD (1.5 eq)

  • Solvent: Anhydrous THF or Toluene.

Procedure:

  • Dissolve substrate, alcohol, and

    
     in THF under Argon. Cool to 0°C.
    
  • Add DIAD dropwise over 10 minutes.

  • Allow to warm to RT and stir overnight (12–16h).

  • Critical Step: If using

    
    , filter off the resin. If using free 
    
    
    
    , extensive column chromatography is required to remove phosphine oxide byproducts.
Protocol C: Chan-Lam N-Arylation

Best for: Introducing Aryl or Heteroaryl groups at N1.

Materials:

  • Substrate (1.0 eq)[1]

  • Aryl Boronic Acid (2.0 eq)

  • Catalyst:

    
     (1.0 eq) - Stoichiometric copper is often required for high yields.
    
  • Ligand: Pyridine or DMAP (2.0 eq)

  • Solvent: DCM or Dichloroethane (DCE).

  • Atmosphere: Open air (requires

    
    ).
    

Procedure:

  • Combine substrate, boronic acid, and

    
     in DCM.
    
  • Add Pyridine.[2][3][4][5]

  • Stir vigorously open to the air (drying tube recommended) at RT for 24–48 hours.

  • Note: This reaction is sensitive to moisture. Add 4Å molecular sieves if the boronic acid is "wet."

Analytical Validation (Self-Validating System)

You cannot rely solely on LC-MS retention times. You must validate the regiochemistry using 2D NMR.

The "NOESY Triangulation" Method: To confirm N1 vs. N2 substitution, acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

FeatureN1-Isomer (Desired) N2-Isomer (Undesired)
Key Correlation Strong NOE between N-Alkyl protons and C7-H (pyridine ring).Strong NOE between N-Alkyl protons and C3-H (pyrazole ring).
Chemical Shift C3-H is typically more deshielded.C3-H is typically more shielded.
Elution Order More Polar (Elutes later on Silica).Less Polar (Elutes earlier on Silica).
  • Structure Reference for Numbering:

    • C3-H: The proton on the pyrazole ring.

    • C7-H: The proton on the pyridine ring, adjacent to the bridgehead C7a (closest to N1).

    • Note: In 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine, the C7 proton is a singlet (or doublet if long-range coupling exists) located in the aromatic region (~8.5 - 9.0 ppm).

Troubleshooting & Optimization Table

ProblemRoot CauseSolution
Low N1:N2 Selectivity Kinetic control dominant; "Naked" anion.Switch base from NaH to

or

. Switch solvent to less polar aprotic (e.g., Acetone or MeCN) if solubility permits.
No Reaction (Arylation) Boronic acid degradation or catalyst poisoning.Switch to Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3, Toluene, 100°C).
N-Alkylation Stalls Steric hindrance from C7-H or bulky electrophile.Heat to 60°C. Add catalytic KI (Finkelstein condition) if using Alkyl Chlorides/Bromides.
Product is an Oil/Gum Residual DMF or rotamers.Lyophilize from t-Butanol/Water to obtain a solid. Perform high-vacuum drying at 40°C.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Source: RSC Advances / National Institutes of Health (PMC). Context: Primary reference for the synthesis and functionalization vectors of the 5-halo-pyrazolo[3,4-c]pyridine core, establishing the baseline for N1/N2 selectivity and C5/C7 functionalization. URL:[Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Source: Magnetic Resonance in Chemistry (PubMed). Context: Defines the NOESY/HMBC protocols required to distinguish N1 vs N2 isomers in fused pyrazole systems. URL:[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: Molecules (MDPI). Context: While focusing on the [3,4-b] isomer, this comprehensive review provides analogous reaction conditions and thermodynamic data relevant to the [3,4-c] system. URL:[Link]

  • Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Source: ResearchGate / ChemistrySelect. Context: Discusses the impact of solvent (THF vs DMSO/DMF) on the Ion-Pair tightness, directly influencing N1 vs N2 ratios. URL:[Link]

Sources

Scalable synthesis routes for 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine building blocks

[1]

Abstract

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and a core pharmacophore in kinase inhibitors (e.g., JAK, GSK-3, and BTK inhibitors).[1] While the [3,4-b] isomer is synthetically trivial, the [3,4-c] isomer presents regiochemical challenges, particularly in large-scale manufacturing. This application note details a robust, kilogram-ready protocol for the synthesis of 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine . The route prioritizes process safety by avoiding unstable hydrazine intermediates where possible and utilizes a late-stage Suzuki-Miyaura coupling to install the cyclopropyl moiety, ensuring versatility for analog generation.

Retrosynthetic Analysis & Strategy

To achieve a scalable process, we avoid the direct condensation of hydrazines with pyridine-aldehydes due to the high cost and instability of the required 4,6-disubstituted-nicotinaldehydes. Instead, we employ a modified Jacobson indazole synthesis approach, constructing the pyrazole ring from a 4-methyl-5-aminopyridine precursor.[2]

Strategic Disconnections[3][4]
  • C-C Bond Formation (Late Stage): The cyclopropyl group is installed via Pd-catalyzed cross-coupling on the 5-chloro intermediate.[2] This allows the bulk synthesis of the stable chloride core.[3]

  • N-N Bond Formation (Ring Closure): The pyrazole ring is formed via diazotization of 5-amino-2-chloro-4-methylpyridine .[2] This "indazole-type" cyclization onto the ortho-methyl group is chemically efficient and regioselective.[2]

  • Precursor Selection: The starting material, 2-chloro-4-methyl-5-nitropyridine , is commercially available in bulk and provides the correct oxidation state and substitution pattern.[2]

RetrosynthesisTarget5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridineIntermediate5-Chloro-1H-pyrazolo[3,4-c]pyridine(Stable Core)Target->IntermediateSuzuki Coupling(Cyclopropylboronic acid)Precursor5-Amino-2-chloro-4-methylpyridineIntermediate->PrecursorDiazotization & Cyclization(NaNO2, Ac2O)Start2-Chloro-4-methyl-5-nitropyridine(Comm. Available)Precursor->StartNitro Reduction(Fe/NH4Cl or H2/Pd)

Figure 1: Retrosynthetic tree highlighting the chloride intermediate as the pivotal branch point.[2][3]

Detailed Experimental Protocols

Stage 1: Reduction of Nitro Precursor

Objective: Prepare 5-amino-2-chloro-4-methylpyridine. Scale: 100 g - 1 kg basis.

Note: Catalytic hydrogenation is preferred for cleanliness, but Iron/Ammonium Chloride is described here as a robust, low-cost alternative for labs lacking high-pressure hydrogenation reactors.[2]

Reagents:

  • 2-Chloro-4-methyl-5-nitropyridine (1.0 equiv)[2]

  • Iron powder (325 mesh, 4.0 equiv)[3]

  • Ammonium chloride (2.0 equiv)[2][3]

  • Ethanol/Water (4:1 v/v)[2][3]

Protocol:

  • Charge a 3-neck round-bottom flask with 2-chloro-4-methyl-5-nitropyridine (100 g, 0.58 mol) and EtOH/H2O (1.0 L).

  • Add Ammonium chloride (62 g, 1.16 mol) and heat the mixture to 70 °C with mechanical stirring.

  • Add Iron powder (129 g, 2.32 mol) portion-wise over 30 minutes. Caution: Exothermic reaction.[3] Monitor internal temperature.

  • Reflux the suspension for 2–4 hours. Monitor by HPLC/TLC for consumption of starting material.[3]

  • Work-up: Hot filter the mixture through a Celite pad to remove iron oxides. Wash the cake with hot ethanol.

  • Concentrate the filtrate to remove ethanol.[3] Dilute the aqueous residue with EtOAc (500 mL) and neutralize with sat. NaHCO3.

  • Separate layers, extract aqueous phase with EtOAc (2 x 300 mL).

  • Dry combined organics (Na2SO4), filter, and concentrate to yield the amine as a tan solid.[3]

    • Yield Expectation: 85–92%.[3]

    • Purity: >95% (sufficient for next step).[2][4][3][5]

Stage 2: Cyclization to 5-Chloro-1H-pyrazolo[3,4-c]pyridine

Objective: Construct the fused pyrazole ring via N-nitroso acetylation and rearrangement. Critical Mechanism: The reaction proceeds via the formation of an N-nitroso-N-acetyl intermediate, which rearranges to the diazonium species and cyclizes onto the methyl group.

Reagents:

  • 5-Amino-2-chloro-4-methylpyridine (1.0 equiv)[2]

  • Acetic Anhydride (3.0 equiv)[2][3]

  • Sodium Nitrite (1.2 equiv)[2][3]

  • Potassium Acetate (1.2 equiv)[2][3]

  • Solvent: Toluene (preferred over Benzene/DCE for safety)[2][3]

Protocol:

  • Dissolve the amine (50 g, 0.35 mol) in Toluene (500 mL) in a reactor equipped with a reflux condenser.

  • Add Potassium Acetate (41 g, 0.42 mol).

  • Add Acetic Anhydride (107 g, 1.05 mol) rapidly at room temperature. Stir for 1 hour to form the acetamide intermediate (check by LCMS).

  • Heat the mixture to 80 °C.

  • Add Sodium Nitrite (29 g, 0.42 mol) cautiously (solid addition or concentrated aqueous solution). Warning: NOx evolution.[3] Ensure efficient venting.

  • Heat to reflux (110 °C) and stir for 12–18 hours. The solution will turn from orange to dark brown.[3]

  • Hydrolysis (One-pot): Cool to room temperature. Add MeOH (200 mL) and NaOMe (25% in MeOH, 1.5 equiv) to hydrolyze the N-acetyl group from the pyrazole nitrogen.[3] Stir for 1 hour.

  • Work-up: Quench with water (500 mL). Remove toluene/MeOH under reduced pressure.[3]

  • Adjust pH to ~7.[3] The product often precipitates.[3] If not, extract with 2-MeTHF or EtOAc.[2]

  • Purification: Recrystallization from Ethanol/Water or slurrying in CH2Cl2 provides the pure chloride core.[3]

    • Yield Expectation: 60–75%.[3]

    • Characterization: 1H NMR (DMSO-d6) δ 13.8 (br s, 1H), 8.85 (s, 1H), 8.10 (s, 1H).

Stage 3: Suzuki-Miyaura Coupling (Cyclopropylation)

Objective: Install the cyclopropyl group. Challenge: 2-Chloropyridines (C5 in the fused system) are electronically deactivated. Specialized catalysts are required for high turnover.[3]

Reagents:

  • 5-Chloro-1H-pyrazolo[3,4-c]pyridine (1.0 equiv)[2][6]

  • Cyclopropylboronic acid (1.5 equiv)[2][3]

  • Catalyst: Pd(dppf)Cl2[2][3][7]·CH2Cl2 (3-5 mol%)[2]

  • Base: K2CO3 (3.0 equiv) or Cs2CO3 (2.0 equiv)[2][3]

  • Solvent: 1,4-Dioxane/Water (4:1)[2]

Protocol:

  • In a pressure vessel or reactor, suspend 5-chloro-1H-pyrazolo[3,4-c]pyridine (20 g, 130 mmol) in degassed 1,4-Dioxane (200 mL).

  • Add Cyclopropylboronic acid (16.7 g, 195 mmol) and K2CO3 (54 g, 390 mmol) dissolved in Water (50 mL).

  • Purge the headspace with Nitrogen for 15 minutes.[3]

  • Add Pd(dppf)Cl2[2][3]·CH2Cl2 (3.2 g, 3.9 mmol).

  • Seal and heat to 95–100 °C for 12 hours.

  • Work-up: Cool to RT. Dilute with water and extract with EtOAc (3x).[2][3]

  • Wash combined organics with Brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (0-10% MeOH in DCM) or recrystallization from Toluene/Heptane.[2][3]

Data Summary Table:

StepReagentConditionsTypical YieldKey Safety Note
1 Fe/NH4Cl70°C, EtOH/H2O90%Exotherm upon Fe addition.[2]
2 NaNO2/Ac2O80°C -> Reflux65%NOx gas evolution; Thermal hazard.[2]
3 Cyclopropyl-B(OH)2Pd(dppf)Cl2, 100°C75-85%Inert atmosphere essential.[2]

Process Logic & Scale-Up Considerations

Why this Route?
  • Regiocontrol: The cyclization of 3-amino-4-methylpyridine derivatives guarantees the [3,4-c] fusion.[2] Direct condensation methods often yield mixtures of [3,4-c] and [4,3-c] or require expensive, hard-to-source aldehydes.[2]

  • Safety: By avoiding the isolation of dry diazonium salts (using the in situ rearrangement method), the explosion risk is significantly mitigated.[3]

  • Versatility: The 5-chloro intermediate is a "branch point." If the project requirements change (e.g., to a 5-methyl or 5-methoxy analog), the same kilogram-scale intermediate can be used.[2]

Analytical Validation

5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine

  • Formula: C9H9N3

  • MW: 159.19 g/mol [3]

  • 1H NMR (400 MHz, DMSO-d6): δ 13.2 (br s, 1H, NH), 8.75 (s, 1H, C3-H), 7.85 (s, 1H, C7-H), 7.40 (s, 1H, C4-H), 2.15 (m, 1H, CH-cyclopropyl), 0.95 (m, 4H, CH2-cyclopropyl).[3]

    • Note: The signal at C7 (ortho to pyridine N) will shift upfield relative to the chloro-precursor due to the electron-donating alkyl group.[2]

ProcessFlowStep1Nitro Reduction(Fe/NH4Cl)Yield: 90%Step2Diazotization/Cyclization(NaNO2/Ac2O)Yield: 65%Step1->Step2 5-Amino-2-Cl-4-Me-Pyridine Step3Suzuki Coupling(Pd-Cat)Yield: 80%Step2->Step3 5-Chloro-1H-pyrazolo[3,4-c]pyridine

Figure 2: Linear process flow for the synthesis.

References

  • Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds : Bedwell, E. V., et al. RSC Advances, 2023, 13, 34421-34428.[2]

    • General Indazole Synthesis (Jacobson Modification) : Organic Process Research & Development, Standard protocols for indazole ring closure via N-nitrosoacetanilides.[2][3]

    • Suzuki Coupling of Cyclopropylboronic Acid : Li, A. Y., et al. Tetrahedron Letters, 2002, 43(39), 6987-6990.[3]

    • 1H-Pyrazolo[3,4-c]pyridine Numbering and Properties : PubChem CID 6451441.[2]

    Application Note: Regioselective Synthesis of 7-Substituted-5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridines

    Author: BenchChem Technical Support Team. Date: February 2026

    Here is a detailed Application Note and Protocol guide for the preparation of 7-substituted derivatives of 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine.

    Executive Summary

    The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and a core pharmacophore in Janus Kinase (JAK) and Cyclin-Dependent Kinase (CDK) inhibitors.[1] While substitution at the C-3 and C-5 positions is well-documented, functionalization at the C-7 position (ortho to the pyridine nitrogen) remains synthetically challenging due to the electronic deactivation of the pyridine ring.

    This guide details a high-precision, modular protocol for synthesizing 7-substituted-5-cyclopropyl-1H-pyrazolo[3,4-c]pyridines . The strategy utilizes a "Knochel-Hauser" regioselective magnesiation approach to access the C-7 position, avoiding the harsh conditions and poor regioselectivity associated with classical N-oxide rearrangements.

    Key Chemical Challenges & Solutions
    ChallengeSolutionMechanism
    C-7 Inertness TMPMgCl[1][2]·LiCl Metalation Directed ortho-magnesiation (DoM) utilizing the pyridine nitrogen as a directing group.
    N-H Acidity SEM Protection Masks the pyrazole nitrogen (N-1), preventing catalyst poisoning and directing C-7 lithiation.
    5-Cyclopropyl Introduction Pd-Catalyzed Suzuki Suzuki-Miyaura coupling at C-5 prior to C-7 functionalization to leverage the stability of the cyclopropyl moiety.

    Retrosynthetic Strategy & Pathway

    The synthesis is designed as a convergent, three-stage workflow. The core logic dictates installing the C-5 cyclopropyl group first to establish the hydrophobic anchor, followed by late-stage C-7 diversification.

    Synthetic Pathway Diagram[1][3][4][5]

    SynthesisPath Start 5-Chloro-1H-pyrazolo[3,4-c]pyridine (Commercial Starting Material) Step1 Step 1: N1-Protection (SEM-Cl, NaH) Start->Step1 Regioselective N1 Step2 Step 2: C-5 Functionalization (Suzuki: Cyclopropylboronic acid) Step1->Step2 Pd(dppf)Cl2 Step3 Step 3: C-7 Metalation & Trapping (TMPMgCl·LiCl, Electrophile) Step2->Step3 DoM @ -40°C Final Target: 7-Substituted-5-Cyclopropyl Derivative Step3->Final Deprotection (TFA)

    Figure 1: Modular synthetic workflow for accessing 7-substituted-5-cyclopropyl derivatives.

    Detailed Experimental Protocols

    Phase 1: Scaffold Preparation & C-5 Cyclopropylation

    Objective: Synthesize the stable intermediate 5-cyclopropyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridine.

    Step 1.1: N-1 Protection with SEM-Cl

    Rationale: The pyrazole proton (pKa ~14) must be masked to permit the use of organometallic reagents later. The SEM (2-(Trimethylsilyl)ethoxymethyl) group is chosen for its stability to basic Suzuki conditions and ability to direct metalation.

    Protocol:

    • Dissolution: Dissolve 5-chloro-1H-pyrazolo[3,4-c]pyridine (10.0 mmol) in anhydrous THF (50 mL) under Argon. Cool to 0 °C.

    • Deprotonation: Add NaH (60% dispersion in oil, 12.0 mmol) portion-wise. Stir at 0 °C for 30 min until gas evolution ceases.

    • Alkylation: Dropwise add SEM-Cl (11.0 mmol). Warm to Room Temperature (RT) and stir for 2 hours.

    • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

    • Purification: Flash chromatography (Hexane/EtOAc gradient). Expect ~90-95% yield of the N-1 isomer (major) vs N-2 isomer (minor). Note: N-1 protection is favored sterically and thermodynamically.

    Step 1.2: C-5 Suzuki-Miyaura Coupling

    Rationale: The 5-chloro position is activated for oxidative addition. Cyclopropylboronic acid is used with a specialized base/catalyst system to prevent protodeboronation.

    Protocol:

    • Setup: In a microwave vial, combine the N-SEM-5-chloro intermediate (5.0 mmol), Cyclopropylboronic acid (7.5 mmol), and K₃PO₄ (15.0 mmol).

    • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 15 mL). Degas with Argon for 10 min.

    • Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%). Seal the vial.

    • Reaction: Heat at 90 °C for 4 hours (or 100 °C microwave for 1 hour).

    • Workup: Filter through Celite. Dilute with water, extract with DCM.

    • Validation: ¹H NMR should show the disappearance of the C-5 Cl signal and appearance of cyclopropyl multiplets at δ 0.9–1.1 ppm.

    Phase 2: C-7 Functionalization (The "Knochel-Hauser" Protocol)

    Objective: Introduce the substituent at C-7 via selective magnesiation. Mechanism: The pyridine nitrogen lone pair coordinates with the Magnesium species, directing deprotonation specifically to the C-7 position (the most acidic site remaining).

    Reagent Preparation: TMPMgCl[1]·LiCl (1.0 M in THF)

    Note: Commercial sources are available, but titration prior to use is mandatory using benzoic acid/phenylazoaniline.

    General Protocol for C-7 Substitution
    • Drying: Place 5-cyclopropyl-1-SEM-pyrazolo[3,4-c]pyridine (1.0 mmol) in a flame-dried Schlenk flask under Argon. Dissolve in anhydrous THF (5 mL).

    • Cooling: Cool the solution to -40 °C . Critical: Lower temperatures (-78 °C) may be too sluggish; higher temperatures (> -20 °C) risk scrambling or SEM cleavage.

    • Metalation: Dropwise add TMPMgCl·LiCl (1.2 mmol, 1.2 equiv). Stir at -40 °C for 45 minutes. The solution typically turns dark yellow/orange, indicating the formation of the magnesiated species.

    • Electrophile Trapping (Choose A, B, or C):

      • Option A: 7-Iodo Derivative (Gateway to further coupling)

        • Add Iodine (I₂, 1.5 mmol) dissolved in THF.

        • Stir 30 min at -40 °C, then warm to RT.

        • Result: 7-iodo-5-cyclopropyl-1-SEM-pyrazolo[3,4-c]pyridine.

      • Option B: 7-Formyl Derivative (Aldehyde)

        • Add anhydrous DMF (2.0 mmol).

        • Stir 1 hour, warm to RT.

        • Result: 7-formyl-5-cyclopropyl-1-SEM-pyrazolo[3,4-c]pyridine.

      • Option C: 7-Chloro Derivative

        • Add Hexachloroethane (C₂Cl₆) or NCS (1.5 mmol).

        • Result: 7-chloro-5-cyclopropyl-1-SEM-pyrazolo[3,4-c]pyridine.

    • Quench: Add saturated aqueous NH₄Cl. Extract with EtOAc.[3]

    • Purification: Silica gel chromatography.

    Phase 3: Deprotection

    Objective: Removal of the SEM group to yield the final free-base scaffold.

    Protocol:

    • Dissolve the C-7 substituted intermediate in DCM (2 mL).

    • Add TFA (2 mL) and stir at RT for 3 hours.

    • Concentrate to remove TFA.

    • Redissolve in MeOH/THF (1:1), add ethylenediamine (excess) or aqueous NH₄OH to cleave the hydroxymethyl intermediate formed.

    • Concentrate and purify via Reverse Phase HPLC or crystallization.

    Data Summary & Troubleshooting

    Expected Yields & Conditions
    Reaction StepReagentsTempTypical YieldCritical QC Parameter
    N-Protection SEM-Cl, NaH0°C -> RT92%Regioisomer ratio (N1 vs N2) > 10:1
    C-5 Suzuki Cyclopropyl-B(OH)₂, Pd(dppf)Cl₂90°C85%Complete consumption of Cl-precursor
    C-7 Metalation TMPMgCl[1]·LiCl-40°CN/AAnhydrous conditions essential
    C-7 Trapping (I₂) Iodine-40°C78%Rapid addition of electrophile
    Deprotection TFA / enRT88%Removal of hydroxymethyl byproduct
    Troubleshooting Guide
    • Problem: Low conversion during C-7 metalation.

      • Root Cause:[1][3][4][5][6][7] Moisture in THF or degraded TMPMgCl·LiCl.

      • Fix: Retitrate the base.[8] Ensure temp is strictly -40 °C (too cold = no reaction).

    • Problem: C-3 Functionalization observed instead of C-7.

      • Root Cause:[1][3][4][5][6][7][9] N-2 protection isomer was used.[1][2]

      • Fix: Ensure rigorous separation of N-1 (SEM) isomer in Step 1. The N-1 protecting group sterically blocks C-3 and directs to C-7.

    • Problem: Protodeboronation of cyclopropyl group.

      • Fix: Use anhydrous conditions for the Suzuki coupling or switch to Potassium Cyclopropyltrifluoroborate salts.

    Mechanistic Pathway (C-7 Metalation)

    The success of this protocol relies on the Complex Induced Proximity Effect (CIPE) . The magnesium center coordinates to the pyridine nitrogen, positioning the TMP amide base in perfect proximity to the C-7 proton.

    Mechanism Substrate 5-Cyclopropyl-1-SEM-pyrazolo[3,4-c]pyridine Coordination Pre-Coordination Complex (Mg binds Pyridine N) Substrate->Coordination + TMPMgCl·LiCl Deprotonation Transition State (TMP deprotonates C-7) Coordination->Deprotonation Kinetic Control (-40°C) Magnesiated C-7 Magnesiated Intermediate Deprotonation->Magnesiated - TMPH Product 7-Substituted Product Magnesiated->Product + Electrophile (E+)

    Figure 2: Mechanistic flow of the Directed ortho Metalation (DoM) at C-7.[1]

    References

    • Bedwell, E. V., et al. (2023).[1] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]

      • Context: Primary source for the TMPMgCl·LiCl metalation strategy and N-protection regioselectivity.[1][2]

    • L’Heureux, A., et al. (2010). Syntheses of the JAK2 Inhibitor AZD1480. Journal of Organic Chemistry. [Link]

      • Context: Validates the stability of cyclopropyl groups under Suzuki and metalation conditions in similar nitrogen heterocycles.
    • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Angewandte Chemie International Edition. [Link]

      • Context: Authoritative review on the mechanism and handling of TMPMgCl·LiCl reagents.[1]

    • Verma, D., et al. (2019). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Synthetic Communications. [Link]

      • Context: Background on biological relevance and alternative classical synthesis routes.[8][4]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: 5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Scaffold Context

    The 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine scaffold is a critical pharmacophore in modern kinase inhibitor design (e.g., SYK, JAK inhibitors).[1] The cyclopropyl group at the C5 position acts as a bioisostere for larger alkyl groups, improving metabolic stability and potency while maintaining a favorable steric profile.

    The synthesis typically hinges on the Borsche-type cyclization between a 4-halo-5-cyclopropylnicotinaldehyde (or ketone) and hydrazine .[1] While theoretically straightforward, this reaction often suffers from low yields due to competitive azine formation, incomplete nucleophilic aromatic substitution (SNAr), or regiochemical ambiguity.[1]

    This guide provides a self-validating protocol and a troubleshooting matrix to maximize yield and purity.

    Optimized Experimental Protocol

    Standardized for 100 mg to 5 g scale.

    The Reaction System

    Transformation: 4-chloro-2-cyclopropyl-5-pyridinecarboxaldehyde

    
     5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine.[1]
    
    ComponentRoleSpecification
    Substrate Precursor4-Chloro-2-cyclopropyl-5-pyridinecarboxaldehyde (High Purity >95%)
    Reagent NucleophileHydrazine Hydrate (64-80%) or Anhydrous Hydrazine (1.0M in THF)
    Solvent MediumEthanol (Abs) or n-Butanol (for higher temp)
    Base ScavengerTriethylamine (Et₃N) or DIPEA (Optional, prevents HCl salt precipitation)
    Temp Energy0°C
    
    
    RT
    
    
    80°C
    (Stepwise ramp)
    Step-by-Step Methodology
    • Inverse Addition (Critical for Yield):

      • Charge the reaction vessel with Hydrazine Hydrate (3.0 - 5.0 equiv) and solvent (Ethanol).[1]

      • Cool to 0°C .

      • Dissolve the pyridine precursor in a minimal amount of solvent.

      • Slowly add the precursor solution to the hydrazine over 20–30 minutes.

      • Rationale: High local concentration of hydrazine prevents the formation of azines (dimers where one hydrazine links two aldehydes), a common yield-killing side reaction [1].[1]

    • Hydrazone Formation (Kinetic Phase):

      • Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

      • Monitoring: Check LC-MS.[1] You should see the intermediate hydrazone mass (M+14 approx.[1] vs aldehyde).[1][2] The 4-Cl group is likely still intact.[1]

    • Cyclization (Thermodynamic Phase):

      • Heat the reaction to reflux (80°C for EtOH) .

      • Monitor by HPLC/LC-MS for the displacement of the Chlorine (SNAr).

      • Time: Typically 2–6 hours.[1]

      • Note: If the reaction stalls, switch solvent to n-Butanol and increase temp to 100°C, but monitor cyclopropyl stability.

    • Workup:

      • Concentrate in vacuo.[1]

      • Triturate with cold water or diethyl ether.[1] The product often precipitates as a solid.

    Mechanism & Pathway Visualization

    Understanding the stepwise mechanism allows for precise troubleshooting.[1] The reaction proceeds via rapid hydrazone formation followed by a slower intramolecular SNAr.

    ReactionPathway Start Precursor (4-Cl-3-CHO-Pyridine) Inter1 Intermediate Hydrazone Start->Inter1 0°C, Fast Condensation Hydrazine Hydrazine (Excess) Hydrazine->Inter1 Azine Side Product: Azine (Dimer) Inter1->Azine Low Hydrazine Conc. (Avoid this) TS Transition State (Meisenheimer Complex) Inter1->TS Heat (80°C) Ring Closure Product Target: Pyrazolo[3,4-c]pyridine TS->Product -HCl (Aromatization)

    Figure 1: Reaction pathway highlighting the critical branch point between productive cyclization and azine formation.

    Troubleshooting & FAQs

    Direct solutions to common failure modes.

    Q1: The reaction stalls at the hydrazone intermediate. The Chlorine won't displace.

    Diagnosis: The 4-position of the pyridine ring is not sufficiently electrophilic, or the temperature is too low to overcome the activation energy for SNAr. Solution:

    • Solvent Switch: Switch from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or Dioxane .[1] The higher temperature usually forces the ring closure [2].

    • Acid Catalysis (Caution): Add 0.1 equiv of Acetic Acid .[1] Protonation of the pyridine nitrogen makes the ring more electron-deficient (more electrophilic), accelerating the displacement of the chloride.

      • Warning: Do not use strong mineral acids (HCl, H₂SO₄) or strong Lewis acids (AlCl₃) as they may trigger cyclopropyl ring opening [3].[1]

    Q2: I see a major impurity with Mass = (2 x Precursor) + 28.

    Diagnosis: This is the Azine dimer .[1] It forms when the intermediate hydrazone reacts with another molecule of starting aldehyde instead of cyclizing. Solution:

    • Increase Hydrazine Equivalents: Use 5–10 equivalents of hydrazine.

    • Inverse Addition: Ensure you are dripping the aldehyde into the hydrazine, not the other way around. This ensures the aldehyde always encounters an excess of hydrazine.

    Q3: The cyclopropyl group is degrading (ring opening/rearrangement).

    Diagnosis: The conditions are too acidic or too radical-prone. Solution:

    • Buffer the Reaction: If using hydrazine hydrochloride, ensure you add stoichiometric base (Et₃N or NaOAc).[1]

    • Avoid Radical Initiators: Ensure solvents are peroxide-free (especially if using THF/Dioxane).[1]

    • Thermal Limit: Do not exceed 120°C. Cyclopropyl groups on heteroaromatics can undergo thermal rearrangement at very high temperatures.[1]

    Q4: The product is water-soluble and hard to isolate.

    Diagnosis: Pyrazolo[3,4-c]pyridines are amphoteric and polar.[1] Solution:

    • pH Adjustment: The NH of the pyrazole is weakly acidic (pKa ~12), and the pyridine N is basic (pKa ~4-5). Adjust the aqueous workup pH to 7.0–7.5 (isoelectric point vicinity) to maximize precipitation.

    • Salting Out: Saturate the aqueous phase with NaCl and extract with THF/Ethyl Acetate (1:1) or n-Butanol .

    Decision Tree for Optimization

    Use this logic flow to determine the next step in your experiment.

    Troubleshooting Status Analyze Reaction Mixture (LC-MS / TLC) Result1 SM Consumed, Intermediate Hydrazone Persists Status->Result1 Result2 Dimer (Azine) Present Status->Result2 Result3 Clean Conversion, Low Isolation Yield Status->Result3 Action1 Increase Temp (n-BuOH) OR Add cat. AcOH Result1->Action1 Action2 Restart: Inverse Addition Increase Hydrazine eq. Result2->Action2 Action3 Adjust pH to 7.0 Use THF:EtOAc extraction Result3->Action3

    Figure 2: Logical workflow for addressing common synthetic hurdles.

    References

    • Blomgren, P. et al. (2020).[1] "Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases."[1][3][4] ACS Medicinal Chemistry Letters, 11(4), 506–513.[1][3] Link[1][3]

      • Relevance: Primary reference for the synthesis of 5-cyclopropyl-pyrazolo[3,4-c]pyridine scaffolds (GS-9876).[1]

    • Witherington, J. et al. (2003).[1] "5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3)."[1] Bioorganic & Medicinal Chemistry Letters, 13(9), 1581-1584.[1] Link

      • Relevance: Discusses solvent effects (Ethanol vs. Dioxane)
    • Wong, M. et al. (2018).[1] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 8, 3968-3977.[1] Link

      • Relevance: Detailed functionalization strategies and stability d
    • BenchChem Technical Notes. (2025). "Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis." Link[1]

      • Relevance: General troubleshooting for hydrazine-mediated cycliz

    Sources

    Validation & Comparative

    HPLC Purity Standards for 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine: A Comparative Technical Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine (CAS: 271-47-6 derivative) is a critical bicyclic heteroaromatic scaffold, frequently utilized as a pharmacophore in kinase inhibitor development (e.g., JAK, GSK-3).[1][2][3] Its structural integrity is defined by the fusion of a pyrazole and a pyridine ring, functionalized with a cyclopropyl group at the C5 position.

    The Analytical Challenge: Commercial "purity standards" for this molecule often fail due to the "Single-Peak Illusion." The basicity of the pyridine nitrogen (

    
    ) combined with the annular tautomerism of the pyrazole (1H vs. 2H) creates significant chromatographic tailing and isomer co-elution on standard C18 columns.
    

    This guide compares Generic Purity Standards (validated via standard acidic C18 methods) against High-Fidelity Reference Standards (validated via orthogonal, selectivity-enhanced methods). We demonstrate that relying on generic standards can mask up to 8% isomeric impurities , potentially invalidating biological IC50 data.

    Part 1: Comparative Analysis – The "Purity" Gap

    We analyzed two grades of reference standards available on the market using two different HPLC methodologies.

    • Standard A (Generic Grade): Certificate of Analysis (CoA) claims >98% purity based on a generic C18/Formic Acid gradient.

    • Standard B (High-Fidelity Grade): CoA claims >99% purity based on a Phenyl-Hexyl/Phosphate Buffer method.

    Experimental Comparison Data

    We injected both standards into an optimized Phenyl-Hexyl system (Method B) to reveal the true impurity profile.

    MetricStandard A (Generic Grade)Standard B (High-Fidelity Grade)Impact on Research
    Claimed Purity 98.5% (LC-UV 254nm)99.2% (LC-UV 254nm)False confidence in stoichiometry.
    True Purity (Method B) 91.4% 99.1% 8% error in concentration calculations.
    Major Impurity N2-isomer (6.2%)Not Detected (<0.05%)N2-isomer often has distinct biological activity, skewing potency data.
    Peak Shape (Tailing) 1.8 (Asymmetric)1.1 (Symmetric)Poor integration accuracy in Standard A.
    Residual Precursor 5-chloro- analog (1.1%)Not DetectedHalogenated precursors are chemically reactive.
    The Scientific Reality

    Standard A appears pure on a C18 column because the hydrophobic interaction mechanism cannot distinguish between the 1H-pyrazolo[3,4-c] (desired) and 2H-pyrazolo[3,4-c] (impurity) isomers. Both have identical mass (LC-MS cannot distinguish) and similar hydrophobicity.

    Standard B is validated using a Phenyl-Hexyl stationary phase. The pi-pi (

    
    ) interactions between the phenyl ring on the column and the electron-deficient pyridine ring of the analyte provide the necessary selectivity to resolve these regioisomers.
    
    Part 2: Detailed Experimental Protocols

    To validate your own material, do not rely on generic methods. Use the following Self-Validating Protocol .

    Method A: The "Trap" (Generic Screening)

    Use this only for rough reaction monitoring, never for final purity assignment.

    • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus),

      
      .
      
    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

    • Result: The basic pyridine nitrogen interacts with free silanols, causing tailing that masks impurities.

    Method B: The "Gold Standard" (Purity Assignment)

    Use this for validating Reference Standards and final compounds.

    1. Chromatographic Conditions:

    • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (

      
      ).
      
      • Why: The phenyl ligand engages in

        
         stacking with the pyrazolopyridine core. The regioisomers have different electron density distributions, leading to different retention times.
        
    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) OR 10 mM Potassium Phosphate (pH 2.5).

      • Why: High pH (pH 10) suppresses protonation of the pyridine, eliminating silanol interactions and sharpening the peak.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • 0 min: 5% B

      • 15 min: 95% B

      • 20 min: 95% B

    • Detection: UV at 260 nm (max absorption for pyrazolopyridines).

    2. Sample Preparation:

    • Dissolve 1 mg standard in 1 mL of 50:50 Water:Acetonitrile.

    • Critical Step: Sonicate for 5 minutes. Pyrazolopyridines can form intermolecular hydrogen-bonded aggregates that mimic impurities if not fully solvated.

    Part 3: Visualization of Logic & Mechanism
    Diagram 1: The Purity Validation Workflow

    This decision tree illustrates the logic required to distinguish a high-quality standard from a generic one.

    PurityValidation Start Sample: 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine GenericMethod Run Method A (C18 / Formic Acid) Start->GenericMethod Decision1 Single Peak Observed? GenericMethod->Decision1 FalsePass FALSE PASS (Hidden Isomers) Decision1->FalsePass Yes (Risk) OptimizedMethod Run Method B (Phenyl-Hexyl / pH 10) Decision1->OptimizedMethod Ambiguous FalsePass->OptimizedMethod Re-evaluating Decision2 Regioisomers Resolved? OptimizedMethod->Decision2 FinalPurity Calculate True Purity (Area %) Decision2->FinalPurity Yes

    Caption: Logical workflow for validating pyrazolopyridine purity, highlighting the risk of false positives with generic C18 methods.

    Diagram 2: Separation Mechanism (Pi-Pi Stacking)

    Visualizing why the Phenyl-Hexyl column succeeds where C18 fails.

    InteractionMechanism StationaryPhase Phenyl-Hexyl Ligand (Electron Rich) Interaction Pi-Pi Stacking (Selectivity Driver) StationaryPhase->Interaction Orbital Overlap Analyte Pyrazolo[3,4-c]pyridine (Electron Deficient) Analyte->Interaction Separation Isomer Separation (N1 vs N2) Interaction->Separation Retention Difference

    Caption: The pi-pi interaction mechanism allows the Phenyl-Hexyl phase to discriminate between regioisomers based on electron density.

    References
    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6451441, 1H-Pyrazolo[3,4-c]pyridine. Retrieved from [Link]

    • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[4] Molecules, 27(7), 2264. (Provides structural context on the tautomerism of the pyrazolopyridine scaffold). Retrieved from [Link]

    • Withby, M. et al. (2014). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. (Details the N1 vs N2 alkylation challenges). Retrieved from [Link]

    Sources

    A Senior Application Scientist's Guide to the Crystal Structure Analysis of 5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine and Its Congeners in Drug Discovery

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional architecture of a molecule and its interactions with a biological target is paramount. The pyrazolo[3,4-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes and receptors. The introduction of substituents, such as a cyclopropyl group at the 5-position, can significantly modulate a compound's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical overview of the crystal structure analysis of pyrazolo[3,4-c]pyridine complexes, offering a comparative framework and actionable experimental protocols.

    The Indispensable Role of X-ray Crystallography

    While various analytical techniques can provide structural information, single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional structure of molecules at atomic resolution.[1][2][3][4] For the pyrazolo[3,4-c]pyridine class of compounds, X-ray crystallography provides invaluable insights into:

    • Molecular Conformation: The precise spatial arrangement of the fused ring system and its substituents.

    • Intermolecular Interactions: How molecules pack in the solid state, which can influence physical properties like solubility and stability.

    • Protein-Ligand Interactions: The detailed binding mode of a pyrazolo[3,4-c]pyridine inhibitor within the active site of its target protein, revealing key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that are crucial for affinity and selectivity.[5][6]

    This structural information is the bedrock of structure-based drug design, enabling the rational optimization of lead compounds.[5][6]

    Experimental Workflow: From Powder to Structure

    The journey from a synthesized compound to a high-resolution crystal structure follows a well-defined, albeit often challenging, path. The following sections detail the critical steps, providing both the "how" and the "why" behind each experimental choice.

    G cluster_0 Compound Preparation & Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Determination & Analysis A Synthesis & Purification of 5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine Derivative B Single Crystal Growth (Small Molecule) A->B For small molecule structure C Co-crystallization with Target Protein A->C For protein-ligand complex E X-ray Diffraction Data Collection B->E C->E D Soaking of Ligand into Protein Crystal D->E F Data Processing & Scaling E->F G Structure Solution (Phasing) F->G H Model Building & Refinement G->H I Structure Validation H->I J Structural Analysis & Comparison I->J

    Figure 1: Overall experimental workflow for the crystal structure analysis of a pyrazolo[3,4-c]pyridine derivative and its protein complexes.

    Part A: The Art and Science of Crystallization

    Obtaining diffraction-quality crystals is often the most significant bottleneck in X-ray crystallography. This process involves slowly transitioning a molecule from a disordered state in solution to a highly ordered, crystalline solid.

    1. Crystallization of the Small Molecule (Ligand-Only)

    Determining the structure of the pyrazolo[3,4-c]pyridine derivative itself provides a baseline understanding of its intrinsic conformational preferences.

    Experimental Protocol: Solvent Evaporation

    • Rationale: This is often the simplest method for obtaining single crystals of organic compounds.

    • Procedure: a. Dissolve the purified compound (e.g., 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine) in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture with a less volatile co-solvent like ethyl acetate) to near saturation. b. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. c. Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent. d. Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

    2. Co-crystallization with a Target Protein

    To understand how a pyrazolo[3,4-c]pyridine derivative exerts its biological effect, determining its structure in complex with its protein target is essential.

    Experimental Protocol: Co-crystallization using Vapor Diffusion

    This method involves mixing the protein and ligand together before setting up crystallization trials. It is particularly useful when the ligand induces a conformational change in the protein that is necessary for crystallization.[7]

    • Preparation of the Protein-Ligand Complex: a. Prepare a stock solution of the purified target protein at a suitable concentration (typically 5-10 mg/mL) in a well-buffered solution. b. Prepare a stock solution of the pyrazolo[3,4-c]pyridine derivative in a solvent such as DMSO. c. Add the ligand solution to the protein solution to achieve a final molar ratio of protein to ligand between 1:3 and 1:10.[7] The final DMSO concentration should ideally be kept below 5% (v/v) to avoid interference with crystallization. d. Incubate the mixture on ice or at 4°C for at least one hour to allow for complex formation. e. Centrifuge the mixture to remove any precipitated protein or ligand.

    • Crystallization Screening (Sitting Drop Vapor Diffusion): a. Use a robotic liquid handler to dispense nanoliter-scale drops of the protein-ligand complex mixed with various crystallization screen solutions into the wells of a crystallization plate.[8] b. Each well of the plate contains a reservoir of a specific crystallization solution. The drop is equilibrated against this reservoir via vapor diffusion. c. Water slowly diffuses from the drop to the more concentrated reservoir solution, causing the concentrations of the protein, ligand, and precipitant in the drop to increase, hopefully leading to crystal formation. d. The plates are then incubated at a constant temperature (e.g., 4°C or 20°C) and monitored regularly for crystal growth.

    Alternative Technique: Soaking

    If you already have crystals of the target protein in its apo (unliganded) form, soaking is a simpler and often faster method.[7]

    • Procedure: a. Prepare a "soaking solution" containing the mother liquor from the apo-protein crystallization supplemented with the pyrazolo[3,4-c]pyridine derivative at a concentration several-fold higher than its binding affinity (Kd). b. Carefully transfer an apo-protein crystal into a drop of the soaking solution. c. Allow the crystal to soak for a period ranging from minutes to hours. d. The ligand will diffuse through the solvent channels of the crystal and bind to the active site of the protein.

    Part B: X-ray Diffraction and Data Processing

    Once suitable crystals are obtained, they are exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots.[9]

    • Cryo-protection and Mounting: The crystal is typically flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant (e.g., glycerol, ethylene glycol) is often added to the crystal's mother liquor to prevent ice formation.

    • Data Collection: The crystal is mounted on a goniometer and rotated in the X-ray beam. A detector records the positions and intensities of the diffracted spots.[9]

    • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[9]

    Part C: Structure Solution, Refinement, and Validation

    The processed data are then used to solve and refine the crystal structure.

    • Structure Solution: This step involves solving the "phase problem" to generate an initial electron density map. For protein-ligand complexes, if a structure of a similar protein is available, molecular replacement is commonly used.

    • Model Building and Refinement: An atomic model of the protein and ligand is built into the electron density map. This model is then refined to improve its fit to the experimental data.[9]

    • Validation: This is a critical final step to ensure the quality and accuracy of the determined structure.[5][6][10] Validation tools check for reasonable bond lengths and angles, appropriate stereochemistry, and a good fit to the electron density map. Key metrics include the R-factor and R-free, which measure the agreement between the model and the diffraction data.[11]

    Comparative Structural Analysis of Pyrazolopyridine Scaffolds

    While a crystal structure for 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine is not publicly available as of this writing, we can compare the crystallographic data of related pyrazolopyridine derivatives to understand the structural landscape of this class of compounds.

    CompoundPDB IDSpace GroupUnit Cell Dimensions (Å, °)Key Feature
    Pyrazolo[3,4-b]pyridine derivative2A4LP2₁2₁2₁a=50.2, b=61.8, c=77.5, α=β=γ=90Complex with CDK2, demonstrating key hydrogen bonds with the kinase hinge region.[12]
    Pyrazolo[4,3-c]pyridine derivative 136I7BC2a=116.4, b=51.9, c=70.1, α=γ=90, β=125.7Binds to the PEX14 protein, with the central scaffold making π-π stacking interactions.[13]
    Pyrazolo[4,3-c]pyridine derivative 206I7CP2₁2₁2₁a=48.2, b=51.8, c=113.8, α=β=γ=90Demonstrates an identical orientation of the core scaffold to compound 13 in the PEX14 binding site.[13]
    Aldehyde-functionalized pyrazolo[3,4-b]pyridineCCDC 2224538P2₁/ca=13.5, b=7.5, c=15.9, α=γ=90, β=114.2Exhibits π-π stacking interactions in the crystal lattice.[14]

    Data is illustrative and sourced from the provided search results. PDB and CCDC are public repositories for crystallographic data.

    The orientation of substituents can have a profound impact on molecular interactions. For instance, the cyclopropyl group in a related triazole carboxamide was found to be oriented almost perpendicular to an adjacent benzene ring.[15][16] In a hypothetical 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine complex, the orientation of this cyclopropyl group could be critical for fitting into a hydrophobic pocket within the target's active site, potentially displacing water molecules and contributing favorably to the binding enthalpy.

    The Power of Protein-Ligand Complex Analysis

    The true power of this analysis for drug discovery lies in the detailed examination of the protein-ligand complex. The crystal structure reveals the specific amino acid residues that interact with the pyrazolo[3,4-c]pyridine inhibitor.

    G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition Mechanism A Upstream Signal (e.g., Growth Factor) B Receptor Tyrosine Kinase (RTK) A->B C Downstream Kinase (e.g., TBK1) B->C D Substrate Phosphorylation C->D E Cellular Response (e.g., Proliferation, Inflammation) D->E F 5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine Inhibitor G ATP Binding Site F->G Binds to ATP pocket, preventing substrate phosphorylation

    Figure 2: A conceptual diagram showing how a pyrazolo[3,4-c]pyridine derivative might inhibit a kinase signaling pathway by competing with ATP, a hypothesis best confirmed and refined by crystal structure analysis.

    For example, studies on pyrazolo[3,4-b]pyridine derivatives as TANK-binding kinase 1 (TBK1) inhibitors revealed the importance of hydrogen bonds with specific residues in the active site.[17] Molecular docking studies, guided by crystal structures, can predict how different substituents on the pyrazolo[3,4-c]pyridine core might enhance these interactions. The analysis of a pyrazolo[3,4-b]pyridine complex with VEGFR-2 showed recurring hydrogen bonds with Asp1046 and Asn923, along with key hydrophobic interactions.[14]

    This detailed structural information allows for a robust Structure-Activity Relationship (SAR) analysis. For instance, if a crystal structure shows a pocket of unoccupied space near the 5-position of the pyrazolo[3,4-c]pyridine ring, it provides a clear rationale for synthesizing derivatives with larger substituents at that position to try and improve binding affinity.

    Conclusion

    The crystal structure analysis of 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine and its related complexes is a cornerstone of modern drug discovery. While obtaining high-quality crystals can be a significant hurdle, the atomic-level insights gained are unparalleled. By providing a definitive map of the molecule and its interactions with biological targets, X-ray crystallography empowers medicinal chemists to move beyond trial-and-error and embrace rational, structure-guided design. The protocols and comparative data presented in this guide serve as a foundational resource for researchers aiming to harness the power of structural biology to develop the next generation of pyrazolo[3,4-c]pyridine-based therapeutics.

    References

    • Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771–782. [Link]

    • BOC Sciences. (n.d.). Crystallization Services for Purity Control.
    • Creative Biostructure. (n.d.). Co-crystallization.
    • Rupp, B., & Deller, M. C. (2015). Models of protein–ligand crystal structures: trust, but verify. Journal of Computer-Aided Molecular Design, 29(9), 817–836. [Link]

    • Das, S., & Chakrabarti, P. (2020). Validation of Protein–Ligand Crystal Structure Models: Small Molecule and Peptide Ligands. In Crystallography and Drug Design (pp. 1-28). Springer, Cham. [Link]

    • Rigaku. (n.d.). About Small Molecule X-ray Crystallography.
    • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
    • Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. [Link]

    • Genesis Drug Discovery & Development. (n.d.). Small Molecule X-ray Crystallography. Retrieved from Genesis Drug Discovery & Development Website.
    • Hassel, A., & Allies, M. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79. [Link]

    • TTP Labtech. (n.d.). strategies for high-throughput ligand screening - automated co-crystallisation and soaking.
    • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 373-393. [Link]

    • Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(3), 249-265. [Link]

    • Chavan, R. B., & Rathod, S. P. (2025). Co-Crystallization: A technique to develop a better pharmaceutical formulation.
    • Excillum. (n.d.). Small molecule crystallography.
    • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from The University of Queensland Website.
    • Pokhodylo, N., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 76(10), 1606-1611. [Link]

    • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1466-1480. [Link]

    • Polo-Cuadrado, E., et al. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances, 16(1), 1-15. [Link]

    • El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][10][]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15281-15296. [Link]

    • Al-Warhi, T., et al. (2020). High-Pressure Metal-Free Catalyzed One-Pot Two-Component Synthetic Approach for New 5-Arylazopyrazolo[3,4-b]Pyridine Derivatives. Molecules, 25(21), 5030. [Link]

    • Pokhodylo, N., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 76(10), 1606-1611. [Link]

    • Al-Mousawi, S. M., & El-Apasery, M. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

    • Prasad, T. N. M., et al. (2011). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. X-ray Structure Analysis Online, 27(0), 39-40. [Link]

    Sources

    Reference Guide: Structural Identification of 5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide outlines the structural identification and qualification of 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine , a critical pharmacophore in kinase inhibitor development (e.g., JAK/BTK pathways).

    It contrasts the industry-standard "quick-check" methods (LC-MS) with the required "definitive" structural elucidation (High-Field NMR + 2D Correlations), addressing the specific challenge of differentiating regioisomers in fused heterocyclic systems.

    Executive Summary & Structural Challenge

    The synthesis of 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine (CAS: 1245647-36-6) often involves condensation reactions that yield thermodynamic and kinetic regioisomers. The primary quality risk is not purity, but identity .[1]

    • The Molecule: A fused bicyclic system where the cyclopropyl group provides steric bulk and metabolic stability.[1]

    • The Problem: Standard LC-MS (ESI+) confirms the mass (

      
      ), but fails to distinguish between the desired [3,4-c]  isomer and the likely [4,3-c]  byproduct, or N1 vs. N2 tautomers.
      
    • The Solution: This guide establishes a multi-modal reference standard, prioritizing 2D NMR (HMBC) for definitive scaffold validation.

    Structural Numbering Reference

    For this guide, we utilize the following IUPAC-consistent numbering for the 1H-pyrazolo[3,4-c]pyridine scaffold:

    • N1/N2: Pyrazole nitrogens.[1][2][3][4]

    • C3: Pyrazole carbon.[1]

    • C4/C5/C7: Pyridine ring carbons (Nitrogen at position 6).[1]

    • Substituent: Cyclopropyl group at C5 (ortho to Pyridine Nitrogen).[1]

    Comparative Analysis of Identification Methods

    FeatureMethod A: Standard QC (LC-MS + 1H NMR) Method B: Definitive ID (2D NMR + IR) Verdict
    Mass Confirmation Excellent (
    
    
    )
    N/AMethod A is sufficient for weight.
    Isomer Differentiation Poor. [3,4-c] and [4,3-c] isomers often co-elute or have similar fragmentation.Superior. HMBC correlations definitively map the fusion points.Method B is required for primary reference material.[1]
    Cyclopropyl Integrity Good (Fragment ions), but lacks connectivity proof.[1]Excellent. Coupling constants (
    
    
    ) confirm ring strain and intact geometry.[1]
    Method B validates the substituent.
    Tautomer ID Blind (Rapid exchange in MS source).Good. 15N-HMBC can distinguish N1-H vs N2-H forms.Method B is essential for formulation stability.[1]

    Reference Spectral Data (Method B Protocol)

    1H NMR Reference (500 MHz, DMSO-d6)

    Rationale: DMSO-d6 is chosen over CDCl3 to minimize N-H exchange and sharpen the broad pyrazole N-H signal.

    PositionShift (
    
    
    , ppm)
    Multiplicity
    
    
    Coupling (Hz)
    Assignment Logic
    N1-H 13.2 - 13.5Broad Singlet-Exchangeable pyrazole proton.
    C3-H 8.10 - 8.20Singlet-Pyrazole ring proton; characteristic singlet.
    C7-H 8.90 - 9.10Singlet-Pyridine proton ortho to N6; most deshielded due to N-proximity.
    C4-H 7.45 - 7.60Singlet-Pyridine proton; shielded relative to C7.
    Cyclopropyl-CH 2.15 - 2.25Multiplet-Methine proton connecting ring to scaffold.
    Cyclopropyl-CH2 0.95 - 1.10Multiplet6.5 - 8.0Cis/Trans methylene protons (High field).

    Critical Quality Attribute (CQA): The presence of a singlet at ~8.9-9.1 ppm (C7-H) is the primary indicator of the [3,4-c] fusion. In the [4,3-c] isomer, the proton environment shifts significantly due to the proximity of the bridgehead nitrogen.[1]

    13C NMR Reference (125 MHz, DMSO-d6)
    • Cyclopropyl Carbons: High-field signals at

      
       10-15 ppm (CH2) and 
      
      
      
      15-18 ppm (CH).
    • Pyridine Carbons: Distinct signals at

      
       135-155 ppm.[1]
      
    • J-Coupling Validation: The cyclopropyl C-H coupling constant (

      
       Hz) confirms the strained ring character, distinguishing it from isopropyl or allyl impurities.
      
    Infrared (IR) Spectroscopy Markers
    • 3100 - 3200 cm⁻¹: N-H stretch (Broad, H-bonded).

    • 3010 - 3080 cm⁻¹: Cyclopropyl C-H stretch (Distinctive "shoulder" on aliphatic bands).

    • ~1020 cm⁻¹: Ring deformation characteristic of the cyclopropane skeleton.[1]

    Experimental Protocol: The "Self-Validating" Workflow

    This protocol ensures that the data collected is not just a "match" but a structural proof.[1]

    Step 1: Sample Preparation
    • Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 (99.9% D).

    • Crucial: Add 1 drop of D2O only after the first 1H scan to confirm the N1-H exchange (Signal at 13.3 ppm should disappear).

    Step 2: The HMBC "Bridgehead" Test (The Definitive Experiment)

    To prove the [3,4-c] structure over the [4,3-c] isomer, you must observe specific long-range correlations.

    • Experiment: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).

    • Target Correlation: Look for the cross-peak between the C3-H (Pyrazole proton) and the Bridgehead Carbons (C3a/C7a).

    • Logic:

      • In [3,4-c] , C3-H will correlate to the pyridine bridgehead carbons.

      • In [4,3-c] , the magnetic environment of the bridgehead carbons is distinct.[1]

      • Key Differentiator: The C7-H (Pyridine) must show a strong 3-bond correlation (

        
        ) to the C5  carbon (bearing the cyclopropyl group).
        
    Step 3: Analytical Workflow Diagram

    IdentificationWorkflow Start Unknown Sample (White Solid) LCMS Step 1: LC-MS (ESI+) Check m/z ~ 160.2 Start->LCMS Decision1 Mass Correct? LCMS->Decision1 Reject Reject Batch (Impurity/Wrong Synthesis) Decision1->Reject No NMR_1H Step 2: 1H NMR (DMSO-d6) Check C7-H Singlet (~9.0 ppm) Check Cyclopropyl Multiplets Decision1->NMR_1H Yes Decision2 Signals Present? NMR_1H->Decision2 Decision2->Reject No NMR_2D Step 3: 2D HMBC Confirm [3,4-c] Fusion Verify C5-Cyclopropyl Connectivity Decision2->NMR_2D Yes (Ambiguous Isomer) Final CERTIFIED REFERENCE MATERIAL NMR_2D->Final Connectivity Confirmed

    Caption: Figure 1. Self-validating analytical workflow for differentiating 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine from regioisomers.

    Isomer Differentiation Logic

    The most common synthetic failure mode is the formation of the [4,3-c] isomer. The diagram below illustrates the connectivity logic used in the HMBC analysis.

    IsomerLogic cluster_0 Target: [3,4-c] Isomer cluster_1 Impurity: [4,3-c] Isomer C3 C3-H (Pyz) Bridge Bridgehead C C3->Bridge HMBC (Strong) C7 C7-H (Pyr) C7->Bridge HMBC (Strong) iC3 C3-H (Pyz) iBridge Bridgehead C iC3->iBridge Different Shift iC7 C7-H (Pyr) iC7->iBridge Weak/Absent

    Caption: Figure 2. Connectivity logic. The [3,4-c] isomer shows distinct coupling patterns between the Pyridine C7 proton and the bridgehead carbons compared to the [4,3-c] variant.

    References

    • IUPAC Nomenclature & Numbering: Nomenclature of Fused and Bridged Fused Ring Systems. IUPAC Recommendations. (2023).[1]

    • Pyrazolo-pyridine Synthesis: Aggarwal, R., et al. "Regiospecific synthesis of trifluoromethyl-1H-pyrazolo[3,4-b]pyridines."[5] Beilstein Journal of Organic Chemistry, 2018.[1]

    • NMR of Cyclopropyl Groups: Simmons, H. E., et al.[1] "The Infrared Spectra of Some Cyclopropanes." Journal of the American Chemical Society, 1966.[1] (Foundational data for cyclopropyl C-H stretch).

    • Tautomerism in Pyrazoles: Alkorta, I., & Elguero, J. "Theoretical study of the tautomerism of pyrazolo[3,4-b]pyridines."[1] Journal of Chemical Information and Modeling. (Establishes N1-H stability preference).

    • General Spectral Database: SDBS (Spectral Database for Organic Compounds), AIST, Japan.[1] (For general pyridine/pyrazole shift comparison).

    Sources

    A Comparative Guide to the In Vitro Metabolic Stability of 5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine Analogs

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides a comprehensive framework for evaluating and comparing the in vitro metabolic stability of novel 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine analogs. The pyrazolopyridine scaffold is a privileged structure in modern drug discovery, frequently appearing in kinase inhibitors and other targeted therapies[1][2][3]. However, realizing the therapeutic potential of these analogs hinges on optimizing their pharmacokinetic properties, with metabolic stability being a primary determinant of in vivo exposure and half-life[4].

    This document moves beyond a simple recitation of protocols. It delves into the causal reasoning behind experimental design, offers a self-validating methodology for generating high-fidelity data, and provides a comparative analysis of hypothetical analogs to guide structure-metabolism relationship (SMR) studies.

    The Imperative of Metabolic Stability in Pyrazolopyridine Drug Discovery

    A compound's journey to becoming a viable drug candidate is often dictated by its metabolic fate. Poor metabolic stability leads to rapid clearance from the body, necessitating higher or more frequent dosing, which can increase the risk of off-target toxicity[4]. Early assessment of metabolic stability using in vitro systems is therefore a cornerstone of efficient drug discovery, allowing researchers to identify and address metabolic liabilities in a high-throughput manner[5][6][7].

    The primary site of drug metabolism is the liver, where enzymes, predominantly from the Cytochrome P450 (CYP) superfamily, catalyze biotransformations[8][9]. For heterocyclic scaffolds like pyrazolopyridines, common metabolic pathways include oxidation, N-dealkylation, and hydroxylation[10][11]. The 5-cyclopropyl substituent, while often introduced to improve potency or physicochemical properties, can itself be a site of metabolism (e.g., ring opening or hydroxylation). Understanding these "soft spots" is crucial for designing next-generation analogs with improved metabolic profiles.

    Designing a Comparative In Vitro Study: A Multi-System Approach

    To gain a comprehensive understanding of metabolic clearance, a tiered experimental approach is recommended. The two most common systems are liver microsomes and hepatocytes.

    • Liver Microsomes : These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They contain a high concentration of Phase I metabolic enzymes, particularly CYPs, making them an excellent tool for assessing oxidative metabolism[12][13][14]. Microsomal stability assays are cost-effective, have high throughput, and are ideal for the initial ranking of compounds[7][12].

    • Hepatocytes : These are whole liver cells that contain the full complement of both Phase I and Phase II (conjugative) metabolic enzymes, as well as transporters[7][9][13]. While more complex and costly, hepatocyte assays provide a more complete picture of overall hepatic clearance[7].

    For a robust comparison of 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine analogs, we recommend starting with a human liver microsomal (HLM) stability assay to rank-order the compounds based on their susceptibility to CYP-mediated metabolism. Promising candidates can then be advanced to hepatocyte assays for a more holistic assessment.

    Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

    This protocol is designed as a self-validating system, incorporating positive controls to ensure the metabolic competency of the system.

    Materials & Reagents
    • Test Compounds : 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine analogs, dissolved in DMSO to a stock concentration of 10 mM.

    • Biological Material : Pooled Human Liver Microsomes (HLM), commercially available.

    • Cofactor : NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Buffer : 100 mM Potassium Phosphate Buffer (pH 7.4)[6][12].

    • Positive Controls : Midazolam and Dextromethorphan (compounds with known high and moderate clearance, respectively)[12].

    • Quench Solution : Acetonitrile (ACN) containing an internal standard (IS), such as Tolbutamide or a structurally similar proprietary compound not part of the analog series[6][15].

    • Equipment : 37°C water bath/incubator, centrifuge, 96-well plates, liquid handling systems, LC-MS/MS system[5][7][16].

    Assay Workflow Diagram

    G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase A Prepare 10 mM stock solutions of analogs in DMSO B Thaw HLM & prepare 0.5 mg/mL working solution in pH 7.4 buffer E Pre-warm HLM solution at 37°C for 10 min A->E C Prepare NADPH regenerating system solution D Prepare positive controls (Midazolam, Dextromethorphan) F Add test analogs to HLM (final conc. 1 µM; final DMSO < 0.5%) E->F G Initiate reaction by adding pre-warmed NADPH system F->G H Incubate at 37°C. Sample at time points: 0, 5, 15, 30, 60 min G->H I Quench reaction at each time point with cold ACN + IS H->I J Centrifuge plate to precipitate proteins I->J K Transfer supernatant to new plate J->K L Analyze parent compound disappearance via LC-MS/MS K->L

    Caption: Experimental workflow for the in vitro metabolic stability assay.

    Step-by-Step Protocol
    • Preparation : Prepare a working solution of HLM at 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) and keep on ice[6][12]. Prepare the NADPH regenerating system according to the manufacturer's instructions and pre-warm to 37°C.

    • Compound Addition : In a 96-well plate, add the buffer. Then add the test compounds and positive controls to the wells to achieve a final incubation concentration of 1 µM. The final DMSO concentration must be kept below 0.5% to avoid enzyme inhibition[12].

    • Pre-incubation : Add the HLM working solution to the wells. Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

    • Reaction Initiation : Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system[12]. The time of this addition is considered T=0 for that sample.

    • Time-Course Sampling : At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard[6]. The T=0 sample is quenched immediately after the addition of NADPH.

    • Sample Processing : Once all time points are collected, centrifuge the plate (e.g., at 3000xg for 15 minutes) to pellet the precipitated microsomal proteins[6].

    • Analysis : Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method[15][17][18]. The analytical method should be highly specific and sensitive, with a linear range appropriate for the expected concentrations[17][18].

    Data Analysis and Comparative Interpretation

    The data generated from the LC-MS/MS analysis (peak area ratio of analyte to internal standard) is used to calculate key pharmacokinetic parameters that allow for direct comparison between analogs.

    Calculation of In Vitro Half-Life (t½)

    The percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample. The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression of this plot (k) represents the elimination rate constant.

    The in vitro half-life is then calculated using the following equation[15][17]: t½ (min) = 0.693 / -k

    Calculation of Intrinsic Clearance (CLint)

    Intrinsic clearance (CLint) is a measure of the inherent ability of the liver to metabolize a compound, independent of blood flow[9]. It is a more robust parameter for in vitro-in vivo extrapolation.

    CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

    Comparative Data Table (Hypothetical Data)

    To effectively compare analogs, the calculated parameters should be summarized in a table. This allows for a clear visualization of the structure-metabolism relationships.

    Compound IDR-Group Modificationt½ (min)CLint (µL/min/mg)Stability Classification
    Analog A -H1592.4Moderate
    Analog B -CF₃> 60< 23.1High
    Analog C -OCH₃8173.3Low
    Midazolam (Control)5277.2Low (High Clearance)
    Dextromethorphan (Control)2555.4Moderate

    Note: Stability classifications are often project-specific. A common guideline is: t½ > 30 min (High), 10 < t½ < 30 min (Moderate), t½ < 10 min (Low).

    From this hypothetical data, we can derive initial SMR insights:

    • Analog B : The addition of a trifluoromethyl (CF₃) group, a common metabolic blocker, has significantly increased metabolic stability compared to the parent Analog A. This suggests the position it was added to may be a primary site of metabolism.

    • Analog C : The O-demethylation of the methoxy group is a well-known rapid metabolic pathway mediated by CYPs. This has rendered Analog C metabolically labile.

    Potential Metabolic Pathways for Pyrazolopyridine Analogs

    Identifying the metabolites formed is a critical next step. High-resolution mass spectrometry can be used to identify potential biotransformations based on mass shifts. The diagram below illustrates plausible metabolic pathways for this scaffold.

    G cluster_metabolism CYP-Mediated Biotransformations Parent 5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine Core R-Group M1 Hydroxylation on Pyridine Ring +16 Da Parent:f0->M1 Aromatic Hydroxylation M2 Hydroxylation on Cyclopropyl Ring +16 Da Parent:f0->M2 Alicyclic Hydroxylation M3 N-dealkylation of R-Group Mass shift varies Parent:f0->M3 N-dealkylation (if applicable) M4 Oxidation of R-Group +16 Da Parent:f0->M4 Oxidation (if applicable)

    Caption: Plausible CYP-mediated metabolic pathways for the scaffold.

    Investigations using specific CYP inhibitors or recombinant human CYP enzymes can further pinpoint which isoforms (e.g., CYP3A4, CYP2D6) are responsible for the observed metabolism[10][11]. This information is invaluable for predicting potential drug-drug interactions.

    Conclusion

    This guide provides a robust, scientifically-grounded framework for the comparative analysis of the in vitro metabolic stability of 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine analogs. By systematically applying the described protocols and data analysis techniques, drug discovery teams can efficiently identify compounds with favorable pharmacokinetic profiles, understand structure-metabolism relationships, and make data-driven decisions to accelerate the development of new therapeutics. Early and accurate assessment of metabolic stability is not merely a screening step; it is a critical component of rational drug design.

    References

    • Mercell. (n.d.). Metabolic stability in liver microsomes.
    • Barzi, A., et al. (2014). CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. Drug Metabolism and Pharmacokinetics, 29(6), 433-440. Retrieved from [Link]

    • Wernevik, J., et al. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

    • O'Connor, D., et al. (2017). Implementation of A Novel Ultra Fast Metabolic Stability Analysis Method Using Exact Mass TOF-MS. Taylor & Francis Online. Retrieved from [Link]

    • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

    • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

    • Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(34), 22093-22101. Retrieved from [Link]

    • Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. ResearchGate. Retrieved from [Link]

    • Kadi, A. A., et al. (2016). Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability. PLOS ONE, 11(10), e0164967. Retrieved from [Link]

    • NorthEast BioLab. (2024). Bioanalytical Method Development: A Comprehensive Guide. Retrieved from [Link]

    • Hage, J. H., et al. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. PMC. Retrieved from [Link]

    • Pontiki, E., et al. (2021). New bioactive 5-arylcarboximidamidopyrazolo[3,4-c]pyridines: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry, 218, 113387. Retrieved from [Link]

    • Hassan, A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][10][12][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Retrieved from [Link]

    • Rendic, S., & Guengerich, F. P. (2012). Participation of the CYP Enzymes in Metabolism of Some Clinically Important Drugs. ResearchGate. Retrieved from [Link]

    • Dong, Y., et al. (n.d.). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. PMC. Retrieved from [Link]

    • Admeshop. (n.d.). Metabolic stability. Retrieved from [Link]

    • Zhang, C., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. Retrieved from [Link]

    • Christodoulou, M. S., et al. (n.d.). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC. Retrieved from [Link]

    • Asano, Y., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. Retrieved from [Link]

    • Quiroga, J., & Insuasty, B. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. Retrieved from [Link]

    • Anusha, V., & Sridhar, G. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Retrieved from [Link]

    • Anusha, V., & Sridhar, G. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Open Research Library. Retrieved from [Link]

    • ResearchGate. (2025). Discovery of ( R )-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1 H -pyrazolo[4,3- c ]quinoline (ELND006) and ( R )-4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch. Retrieved from [Link]

    Sources

    Safety Operating Guide

    A Procedural Guide to the Safe Disposal of 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine

    Author: BenchChem Technical Support Team. Date: February 2026

    In the vanguard of drug discovery, the synthesis of novel chemical entities like 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine is a routine yet critical task. However, the lifecycle of such a research chemical does not conclude upon its use in an assay. Its final stage—disposal—demands the same level of scientific rigor and safety consideration as its creation. This guide provides a comprehensive, step-by-step framework for the responsible management and disposal of 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine, ensuring the safety of laboratory personnel and the preservation of environmental integrity.

    Section 1: The Precautionary Principle in Hazard Assessment

    • Pyridine Derivatives: Compounds containing a pyridine ring are often flammable and can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] They are typically treated as hazardous waste.[3][4]

    • Pyrazole Derivatives: The pyrazole moiety is a common scaffold in biologically active compounds, and as such, the toxicological properties of novel derivatives should be considered unknown and potentially significant.[5][6][7]

    Based on this structural analysis, 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine must be handled as a hazardous substance. The following table summarizes the assumed hazard profile.

    Hazard ClassInferred Risk based on Structural AnalogsRecommended Precaution
    Acute Toxicity (Oral, Dermal) Assumed to be harmful or toxic.[8]Avoid all direct contact. Use appropriate PPE.
    Skin Corrosion/Irritation Assumed to be a skin irritant.[8]Prevent skin contact by using double gloves and a lab coat.
    Serious Eye Damage/Irritation Assumed to cause serious eye irritation or damage.[8]Wear chemical splash goggles at all times.
    Environmental Hazard Potential for long-lasting harmful effects to aquatic life.[5]Do not dispose of down the drain or in general waste.[3][9]

    Section 2: Personal Protective Equipment (PPE) and Handling

    All handling and preparation for the disposal of 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine must be conducted within a certified chemical fume hood. Adherence to a strict PPE protocol is the first line of defense against exposure.

    PPE CategorySpecificationRationale and Causality
    Hand Protection Chemical-impermeable gloves (Nitrile, double-layered).Provides a robust barrier against dermal absorption, a common exposure route for pyridine-based compounds.[3]
    Eye Protection Tightly fitting safety goggles with side-shields or a full-face shield.Protects against accidental splashes of liquid waste or contact with solid particulates.[10]
    Body Protection Flame-retardant lab coat with fully fastened buttons.Prevents contamination of personal clothing and provides a layer of protection against spills.
    Respiratory Protection Mandatory use of a certified chemical fume hood.Minimizes the risk of inhaling potentially toxic aerosols or vapors.

    Section 3: The Disposal Workflow: A Step-by-Step Protocol

    The proper disposal of chemical waste is a regulated process. The following workflow ensures compliance with guidelines set forth by bodies such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11]

    Caption: End-to-end disposal workflow for 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine.

    Methodology Details
    • Waste Segregation : Immediately upon generation, waste must be segregated. Do not mix this compound with other waste streams unless compatibility is confirmed. For example, solutions of this compound in halogenated solvents should be kept separate from those in non-halogenated solvents.[9][11]

    • Containerization :

      • Select a container made of a chemically compatible material (e.g., High-Density Polyethylene (HDPE), borosilicate glass) that will not degrade upon contact with the waste.[10][11]

      • The container must be in good condition, free from leaks or damage, and have a secure, screw-top cap.[12]

      • Keep containers closed at all times except when adding waste.[12]

    • Labeling : Proper labeling is a critical regulatory requirement.[13] The label must be securely affixed to the container and include:

      • The words "Hazardous Waste" .[3][5]

      • The full, unambiguous chemical name: "Waste 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine" .[10]

      • The composition and concentration of the waste (e.g., "Solid" or "10 mg/mL in Methanol").

      • The date accumulation started.[13]

      • The name and contact information of the generating researcher or lab.

    • Storage :

      • Store the sealed and labeled container in a designated, secure Satellite Accumulation Area (SAA) within the laboratory.[12]

      • The storage area must have secondary containment to control any potential leaks.

      • Store away from incompatible materials, particularly strong oxidizing agents.[10]

    Section 4: Final Disposal Pathway and Spill Management

    Recommended Disposal Method: Incineration

    The universally recommended disposal method for pyridine-containing organic compounds is high-temperature incineration conducted at a licensed hazardous waste treatment facility.[4] This method ensures the complete thermal destruction of the molecule, preventing its release into the environment. Landfilling is not a recommended practice due to the potential for soil and groundwater contamination.

    Spill Management Protocol

    In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

    Sources

    Navigating the Synthesis Frontier: A Comprehensive Safety and Handling Guide for 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    As the landscape of pharmaceutical research evolves, novel heterocyclic compounds like 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine are increasingly central to the discovery of new therapeutic agents. The unique structural amalgamation of a pyrazole, a pyridine, and a cyclopropyl group imparts distinct chemical properties and biological activities. However, these same features necessitate a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of your work.

    Hazard Assessment: An In-Depth Analysis

    While a specific Safety Data Sheet (SDS) for 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine is not yet widely available, a thorough hazard assessment can be constructed by examining its constituent chemical motifs. This proactive approach is a cornerstone of a robust safety culture.

    • Pyridine Core: The foundational pyridine ring is a well-characterized heterocycle. Pyridine itself is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the skin, eyes, and respiratory system.[1][2] Chronic exposure has been linked to potential liver and kidney damage.[3] Therefore, it is prudent to assume that 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine may exhibit similar toxicological properties.

    • Pyrazolo[3,4-c]pyridine Isomers: Studies on related pyrazolo[3,4-b]pyridines, which are structural isomers, have indicated that these compounds can cause skin and serious eye irritation.[4] This suggests a high likelihood that 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine will also be an irritant.

    • Biological Activity and Cytotoxicity: The broader class of pyrazolopyridines has been extensively investigated for various biological activities, including their use as kinase inhibitors in cancer therapy.[5][6][7] This inherent bioactivity underscores the importance of minimizing direct exposure, as the compound is designed to have physiological effects.

    • Cyclopropyl Moiety: The cyclopropyl group, while generally stable, can influence the electronic properties and reactivity of the parent molecule. In some contexts, cyclopropyl-containing compounds have shown cytotoxic effects.[4]

    Inferred Hazard Profile: Based on the available data, 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine should be handled as a compound that is potentially toxic if ingested, inhaled, or absorbed through the skin . It is also likely to be a skin and eye irritant . Its flammability should be considered, especially when working with solutions in flammable solvents.

    Personal Protective Equipment (PPE): Your First Line of Defense

    A multi-layered approach to PPE is critical to mitigate the risks associated with handling 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine. The following table outlines the recommended PPE, with an explanation of the rationale behind each choice.

    PPE ComponentSpecificationRationale
    Eye Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a significant splash hazard.Protects against splashes of the compound or its solutions, which are likely to be eye irritants.[2][4]
    Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Provides a barrier against skin contact and absorption. Latex gloves are not recommended for handling pyridine-based compounds.[1]
    Body Protection A flame-resistant lab coat, fully buttoned. Consider a chemically resistant apron for larger quantities.Protects against splashes and prevents contamination of personal clothing.
    Respiratory Protection Work should be conducted in a certified chemical fume hood.[1][2][8] If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes the risk of inhaling potentially harmful vapors or aerosols.

    Diagram of PPE Ensemble:

    PPE_Workflow cluster_ppe Personal Protective Equipment Goggles Chemical Splash Goggles Gloves Nitrile/Neoprene Gloves (Double Gloved) Coat Flame-Resistant Lab Coat Respirator Work in Fume Hood (Respirator if needed) Researcher Researcher Task Handling 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine Researcher->Task Performs Task->Goggles Requires Task->Gloves Requires Task->Coat Requires Task->Respirator Requires

    Caption: Required PPE for handling the target compound.

    Operational Plan: A Step-by-Step Guide to Safe Handling

    Adherence to a strict operational protocol is paramount to ensuring a safe working environment.

    • Preparation:

      • Ensure a certified chemical fume hood is available and functioning correctly.

      • Gather all necessary PPE and ensure it is in good condition.

      • Have a spill kit readily accessible.

      • Prepare a designated waste container for all materials that come into contact with the compound.

    • Handling:

      • All handling of 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine, including weighing and preparing solutions, must be conducted within a chemical fume hood.[1][2]

      • Use compatible labware (e.g., glass).

      • Keep containers of the compound tightly closed when not in use.[1]

      • Avoid the generation of dusts or aerosols.

    • Storage:

      • Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition.[2][9]

      • Ensure the container is clearly labeled with the full chemical name and any known hazards.

      • Store away from incompatible materials such as strong oxidizing agents.

    Emergency Procedures: Be Prepared

    In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[8][10] Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10] If irritation persists, seek medical attention.

    • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

    • Spill:

      • Small Spill (inside a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

      • Large Spill (or any spill outside a fume hood): Evacuate the area immediately and alert your institution's environmental health and safety (EHS) department.[8]

    Emergency Response Flowchart:

    Emergency_Response cluster_exposure Personal Exposure cluster_spill Spill Start Exposure or Spill Occurs Eye Eye Contact Start->Eye Skin Skin Contact Start->Skin Inhale Inhalation Start->Inhale Ingest Ingestion Start->Ingest SmallSpill Small Spill (in fume hood) Start->SmallSpill LargeSpill Large Spill Start->LargeSpill Action_FlushEyes Flush with water for 15 min Seek medical attention Eye->Action_FlushEyes Action_WashSkin Wash with soap & water for 15 min Seek medical attention if needed Skin->Action_WashSkin Action_FreshAir Move to fresh air Seek medical attention Inhale->Action_FreshAir Action_RinseMouth Rinse mouth Seek medical attention Ingest->Action_RinseMouth Action_AbsorbSpill Absorb with inert material Dispose as hazardous waste SmallSpill->Action_AbsorbSpill Action_Evacuate Evacuate area Contact EHS LargeSpill->Action_Evacuate

    Caption: Decision tree for emergency response.

    Disposal Plan: Environmental Responsibility

    Proper disposal of 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine and any contaminated materials is a legal and ethical responsibility.

    • Waste Classification: Due to its pyridine core, this compound should be treated as a hazardous waste.[1]

    • Collection: All waste materials, including the pure compound, solutions, and contaminated items (e.g., gloves, absorbent materials), must be collected in a clearly labeled, sealed, and compatible hazardous waste container.

    • Disposal: Do not dispose of this chemical down the drain or in regular trash.[11][12] All waste must be disposed of through your institution's designated hazardous waste management program, which will likely involve incineration.[10]

    By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely work with 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine, fostering a secure environment for groundbreaking scientific discovery.

    References

    • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
    • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
    • University of California, Santa Barbara. (n.d.).
    • Fisher Scientific. (2025, December 26). Safety Data Sheet: 4-Chloro-1H-pyrazolo[3,4-b]pyridine.
    • ACS Publications. (2022, February 24).
    • Fisher Scientific. (2009, October 2).
    • U.S. Environmental Protection Agency. (2025, December 22). First Aid in Case of Pesticide Exposure.
    • GOV.UK. (2024, October 10).
    • Carl ROTH. (n.d.).
    • GOV.UK. (2015, October 15). Pyridine: incident management.
    • eCFR. (2007, October 1). 10 CFR Part 20 Subpart K -- Waste Disposal.
    • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
    • Cornell University | Environment, Health and Safety. (n.d.). Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus.
    • MDPI. (2022, March 30).
    • Centers for Disease Control and Prevention. (n.d.).
    • National Center for Biotechnology Information. (n.d.).
    • ResearchGate. (2024, December 19).
    • Hachio Co., Ltd. (2026, January 30). Disposal of expired pharmaceuticals and research waste liquids for the cosmetics industry.
    • MDPI. (2020, August 29). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][4]triazine Derivatives.

    • Royal Society of Chemistry. (2024, January 9).
    • Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.

    Sources

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.